UK-59811 hydrochloride
Description
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Properties
Molecular Formula |
C22H30BrClN2O5 |
|---|---|
Molecular Weight |
517.8 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C22H29BrN2O5.ClH/c1-6-30-22(27)20-17(13-29-12-11-25(3)4)24-14(2)18(21(26)28-5)19(20)15-9-7-8-10-16(15)23;/h7-10,19,24H,6,11-13H2,1-5H3;1H |
InChI Key |
JZOQTVYILXBAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC)C)COCCN(C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of UK-59811 hydrochloride
An in-depth guide to the mechanism of action of UK-59811 hydrochloride, a potent blocker of voltage-gated calcium channels. This document is intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound is a dihydropyridine derivative that acts as a potent antagonist of voltage-gated calcium (CaV) channels. Its mechanism has been elucidated through studies on CaVAb, a genetically modified bacterial sodium channel (NaVAb) that functions as a voltage-dependent calcium channel. This model system has been instrumental in understanding how dihydropyridine drugs, including UK-59811, exert their inhibitory effects at a molecular level.
The primary action of this compound is to block the influx of calcium ions through the channel pore. It achieves this by binding to a specific site on the external, lipid-facing surface of the channel's pore module, at the interface between two of the four subunits that form the channel. This binding is state-dependent, meaning the drug has a higher affinity for the channel in certain conformations, such as the inactivated state.
Upon binding, UK-59811 induces an allosteric change in the channel's structure. This conformational change affects the selectivity filter of the pore, causing it to adopt an asymmetric conformation. In this altered state, a partially dehydrated calcium ion becomes tightly coordinated by one of the subunits of the selectivity filter, effectively occluding the pore and preventing further ion conduction.
Quantitative Data
The inhibitory potency of this compound on the model CaVAb channel has been quantified through electrophysiological experiments.
| Compound | Target | IC50 (nM) | Reference |
| This compound | CaVAb | 194 | [Tang et al., 2016] |
Signaling Pathway and Mechanism of Blockade
The following diagram illustrates the proposed mechanism of action for this compound on the CaVAb channel.
Caption: State-dependent blockade of the CaVAb channel by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.
Site-Directed Mutagenesis of NaVAb to CaVAb
The CaVAb channel was engineered from the bacterial voltage-gated sodium channel NaVAb through site-directed mutagenesis. The key mutation involved changing the selectivity filter sequence from TLESW to DLESW, which is characteristic of eukaryotic CaV channels. This was achieved using PCR-based mutagenesis techniques with primers containing the desired nucleotide changes. The mutated plasmids were then transformed into E. coli for expression.
Protein Expression and Purification
The CaVAb protein was expressed in E. coli and purified using affinity chromatography. Cell membranes containing the expressed channel were solubilized with detergents, and the protein was purified using a nickel-nitrilotriacetic acid (Ni-NTA) resin, followed by size-exclusion chromatography to ensure homogeneity.
Electrophysiological Recordings
The inhibitory effect of this compound on CaVAb was measured using planar lipid bilayer electrophysiology. Purified CaVAb protein was reconstituted into artificial lipid bilayers, and ionic currents through the channels were recorded in response to voltage steps. The compound was added to the external solution, and the concentration-dependent block of the calcium current was measured to determine the IC50 value.
X-ray Crystallography
To determine the binding site of dihydropyridines, the CaVAb protein was co-crystallized with a dihydropyridine analog. The protein-drug complex was crystallized using the vapor diffusion method. X-ray diffraction data were collected from the crystals, and the structure was solved to reveal the atomic details of the drug binding pocket at the interface of two channel subunits.
Logical Workflow of the Investigation
The following diagram outlines the logical workflow followed to elucidate the mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of action.
UK-59811 Hydrochloride: A Technical Guide to its Function as a CaVAb Blocker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of UK-59811 hydrochloride, a potent dihydropyridine derivative that acts as an inhibitor of the voltage-gated calcium channel model, CaVAb. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Introduction
This compound is a research compound that has been instrumental in elucidating the structural basis of drug-channel interactions. It is a highly specific blocker of CaVAb, a bacterial voltage-gated sodium channel (NaVAb) that has been re-engineered to function as a voltage-dependent calcium channel.[1] Due to its structural and functional similarities to mammalian CaV channels, CaVAb serves as a valuable model system for studying the pharmacology of calcium channel blockers. This compound's primary significance lies in its use as a tool to understand how dihydropyridine-class drugs, a major group of therapeutics for cardiovascular diseases, interact with their target channels at a molecular level.
Quantitative Data
The following table summarizes the key quantitative data for the interaction of this compound with the CaVAb channel.
| Parameter | Value | Channel | Method | Reference |
| IC50 | 194 nM | CaVAb | Electrophysiology | Tang et al., 2016 |
| Kd | 120 nM | CaVAb | Isothermal Titration Calorimetry | Tang et al., 2016 |
| Stoichiometry (n) | ~1 | CaVAb | Isothermal Titration Calorimetry | Tang et al., 2016 |
Mechanism of Action
This compound acts as a state-dependent blocker of the CaVAb channel. Its binding site is located on the external, lipid-facing surface of the channel's pore domain, at the interface between two of the four channel subunits.[1] The binding of this compound is allosteric, meaning it does not directly occlude the pore. Instead, it induces a conformational change in the channel's selectivity filter. This change asymmetrically positions the amino acid residues within the filter, leading to a high-affinity binding site for a partially dehydrated Ca2+ ion, which then physically blocks the ion conduction pathway. This mechanism is consistent with the voltage- and frequency-dependent block observed with dihydropyridine drugs in native CaV channels.
Mechanism of this compound action on the CaVAb channel.
Experimental Protocols
The following protocols are based on the methodologies described in Tang et al., 2016, Nature 537, 117–121.
Protein Expression and Purification of CaVAb
-
Expression: The CaVAb channel (a mutant of the Arcobacter butzleri NaVAb channel) is expressed in E. coli C41(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.8. Protein expression is induced with 0.4 mM IPTG, and the culture is incubated for a further 12 hours at 20°C.
-
Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, and protease inhibitors, and lysed by sonication. The cell lysate is centrifuged to pellet cell debris, and the supernatant is ultracentrifuged to isolate the cell membranes.
-
Solubilization: The membrane pellet is resuspended in a solubilization buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM), and protease inhibitors. The mixture is stirred for 1 hour at 4°C.
-
Purification: The solubilized protein is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.02% DDM, and 300 mM imidazole.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.02% DDM.
Electrophysiological Recordings
-
Cell Preparation: HEK293 cells are transiently transfected with the plasmid encoding the CaVAb channel. Recordings are performed 24-48 hours post-transfection.
-
Recording Solutions:
-
External Solution: 10 mM CaCl2, 140 mM NaOH, 10 mM HEPES, adjusted to pH 7.4 with methanesulfonic acid.
-
Internal Solution: 135 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, adjusted to pH 7.4 with CsOH.
-
-
Recording Protocol:
-
Whole-cell patch-clamp recordings are performed at room temperature (20-22°C).
-
The holding potential is maintained at -100 mV.
-
To elicit CaVAb currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) for 50 ms.
-
To assess the state-dependent block by this compound, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 1 Hz) is applied to induce the inactivated state of the channel.
-
-
Data Analysis: The peak current amplitude at each test potential is measured. The IC50 value for this compound is determined by fitting the concentration-response data to the Hill equation.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Purified CaVAb protein is dialyzed against a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.02% DDM.
-
This compound is dissolved in the same dialysis buffer.
-
-
ITC Experiment:
-
The ITC experiment is performed using a MicroCal ITC200 calorimeter at 25°C.
-
The sample cell is filled with a 20 µM solution of CaVAb.
-
The injection syringe is filled with a 200 µM solution of this compound.
-
A series of injections (e.g., 20 injections of 2 µL each) are performed.
-
-
Data Analysis: The heat of binding for each injection is measured. The data are fitted to a one-site binding model to determine the dissociation constant (Kd) and the stoichiometry of binding (n).
Crystallization and Structure Determination
-
Complex Formation: Purified CaVAb is incubated with a 5-fold molar excess of this compound for 1 hour at 4°C.
-
Crystallization: The CaVAb-UK-59811 complex is crystallized using the hanging-drop vapor diffusion method. The protein-drug complex at a concentration of 10 mg/mL is mixed with an equal volume of reservoir solution containing 0.1 M MES (pH 6.5), 0.2 M ammonium sulfate, and 30% (w/v) PEG 550 MME.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is solved by molecular replacement using the apo-CaVAb structure as a search model and refined.
Experimental and Logical Workflows
Experimental workflow for characterizing this compound's interaction with CaVAb.
Conclusion
This compound is a powerful pharmacological tool for probing the structure and function of voltage-gated calcium channels. Its high affinity and specific interaction with the model channel CaVAb have provided unprecedented insights into the molecular basis of dihydropyridine drug action. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of calcium channel modulation, aiding in the rational design of novel and more effective therapeutics for a range of cardiovascular and neurological disorders.
References
An In-depth Technical Guide to the Structure and Synthesis of UK-59811 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-59811 hydrochloride is a potent calcium channel blocker, chemically identified as 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[1]. As a dihydropyridine derivative, it belongs to a class of drugs known for their significant therapeutic effects in managing cardiovascular conditions such as hypertension and angina. This technical guide provides a comprehensive overview of the structure and a proposed synthesis pathway for this compound, designed to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. While a specific, publicly documented synthesis for UK-59811 is not available, its structure strongly indicates a synthetic route based on the well-established Hantzsch dihydropyridine synthesis.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a 1,4-dihydropyridine ring, which is central to its biological activity. The molecule features several key substituents that contribute to its pharmacological profile.
| Property | Value |
| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[1] |
| Molecular Formula | C₂₂H₂₉BrN₂O₅·HCl[1] |
| Molecular Weight | 517.84 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC)[1] |
Proposed Synthesis Pathway
The synthesis of this compound can be conceptually approached through the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. For the asymmetric structure of UK-59811, a modified Hantzsch synthesis would be employed.
The proposed key starting materials for the synthesis of UK-59811 are:
| Reactant | Structure |
| 2-Bromobenzaldehyde | |
| Ethyl 4-(2-(dimethylamino)ethoxy)acetoacetate | |
| Methyl 3-aminocrotonate |
The overall synthetic transformation can be depicted as follows:
Caption: Proposed Hantzsch synthesis of this compound.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound based on the principles of the Hantzsch reaction.
Step 1: Synthesis of UK-59811 (Free Base)
-
Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as isopropanol or methanol, add ethyl 4-(2-(dimethylamino)ethoxy)acetoacetate (1 equivalent) and methyl 3-aminocrotonate (1 equivalent).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the free base of UK-59811.
Step 2: Formation of this compound
-
Salt Formation: The purified UK-59811 free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise to the solution of the free base with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a cold solvent (e.g., cold diethyl ether), and dried under vacuum to yield this compound as a solid.
Logical Relationship of Key Components
The synthesis of this compound is a logical assembly of three key building blocks, as illustrated in the diagram below.
Caption: Building blocks for the synthesis of this compound.
Conclusion
This technical guide outlines the chemical structure and a plausible synthetic route for this compound. The proposed synthesis, based on the Hantzsch reaction, provides a rational and feasible approach for the laboratory-scale preparation of this potent calcium channel blocker. The detailed information on the structure, properties, and synthetic strategy serves as a foundational resource for researchers engaged in the discovery and development of novel cardiovascular drugs. Further optimization of the reaction conditions would be necessary to achieve high yields and purity suitable for preclinical and clinical studies.
References
An In-depth Technical Guide to UK-59811 Hydrochloride: A Potent Voltage-Gated Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-59811 hydrochloride is a potent synthetic small molecule belonging to the 1,4-dihydropyridine class of calcium channel blockers. While its detailed discovery and development history by Pfizer remains largely proprietary, it has gained significance in the scientific community as a high-affinity probe for studying the structure and function of voltage-gated calcium channels (CaVs). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, physicochemical properties, and its pivotal role in elucidating the structural basis of calcium channel inhibition. Detailed experimental protocols and data are presented to support its application in research settings.
Discovery and History
This compound is a dihydropyridine derivative developed by Pfizer.[1] While the specific timeline and initial therapeutic objectives for its development are not publicly documented, its importance as a research tool was highlighted in a landmark 2016 study published in Nature by Tang et al.[1] In this study, this compound, referred to as an "experimental Br-dihydropyridine derivative," was instrumental in determining the crystal structure of a voltage-gated calcium channel, providing unprecedented insights into the binding mechanisms of this class of drugs.[1] Pfizer's UK research and development facilities, with a long history of drug discovery since their establishment in 1952, were the source of this compound for the academic research that brought it to prominence.[2][3][4] The "UK" prefix in its name likely denotes its origin from Pfizer's research operations in the United Kingdom.
Physicochemical Properties
This compound is characterized by its 4-(2-bromophenyl)-1,4-dihydropyridine core structure. The key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | Tocris Bioscience |
| Molecular Formula | C22H29BrN2O5.HCl | Tocris Bioscience |
| Molecular Weight | 517.84 g/mol | Tocris Bioscience |
| CAS Number | 2250025-89-7 | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
Mechanism of Action
This compound is a potent blocker of voltage-gated calcium channels. Its mechanism of action has been elucidated through structural and functional studies on a bacterial homolog of mammalian CaV channels, termed CaVAb.[1]
Binding Site and Allosteric Modulation
Crystallographic studies have revealed that this compound binds to a receptor site on the external, lipid-facing surface of the channel's pore module.[1] This binding site is located at the interface of two subunits of the channel protein.[1] The binding of this compound is not a simple pore blockage. Instead, it acts as an allosteric modulator.[1] Upon binding, it induces an asymmetric conformation in the channel's selectivity filter, the narrowest part of the pore that determines which ions can pass through.[1] This conformational change results in a partially dehydrated calcium ion becoming trapped, directly interacting with one subunit of the channel and effectively blocking the pore.[1]
The following diagram illustrates the proposed signaling pathway of CaV channel inhibition by this compound.
References
UK-59811 Hydrochloride: A Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-59811 hydrochloride is a synthetic, small molecule belonging to the 1,4-dihydropyridine class of compounds. It has been identified as a potent inhibitor of voltage-gated calcium channels, with a notable affinity for a bacterial homolog, CaVAb. This technical guide provides a comprehensive overview of the currently available data on the binding affinity and kinetics of this compound. It includes a summary of quantitative binding data, detailed exemplar experimental protocols for assessing ligand-receptor interactions, and visual representations of relevant signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the pharmacological characterization of this compound and similar ion channel modulators.
Introduction
Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and play a pivotal role in a multitude of physiological processes, including neurotransmission, muscle contraction, and gene expression. As such, they are significant targets for therapeutic intervention in a range of disorders. This compound has emerged as a noteworthy investigational compound due to its potent inhibitory action on these channels. Understanding the precise nature of its interaction with VGCCs and other potential off-target receptors is essential for elucidating its mechanism of action and advancing its potential therapeutic applications.
Binding Affinity of this compound
The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile, typically quantified by parameters such as the inhibition constant (Kᵢ), dissociation constant (Kₐ), and the half-maximal inhibitory concentration (IC₅₀).
Quantitative Binding Data
Currently, the publicly available binding data for this compound is limited. The most consistently reported value is its IC₅₀ against the bacterial voltage-gated calcium channel, CaVAb, a homolog often used as a model system for studying the pharmacology of mammalian VGCCs.
| Target | Parameter | Value | Reference |
| Bacterial Voltage-Gated Ca²⁺ Channel (CaVAb) | IC₅₀ | 194 nM |
Note: A comprehensive binding profile of this compound across a wider panel of receptors and ion channels, including various mammalian VGCC subtypes and G protein-coupled receptors, is not currently available in the public domain. The determination of Kᵢ and Kₐ values would provide a more complete understanding of its affinity.
Binding Kinetics of this compound
The kinetic parameters of a drug-receptor interaction, namely the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), provide a dynamic view of the binding process and can be crucial determinants of a drug's in vivo efficacy and duration of action.
Quantitative Kinetic Data
Data Not Available: To date, there is no publicly available information on the kinetic constants (kₒₙ and kₒff) for the binding of this compound to any of its targets. The determination of these parameters would be a valuable next step in characterizing its pharmacological properties.
Experimental Protocols
The following sections describe detailed, representative protocols for key experiments used to determine the binding affinity and kinetics of compounds like this compound. These are provided as a guide for researchers aiming to replicate or expand upon the existing data.
Radioligand Binding Assay (Competition)
This protocol is a standard method for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.
Objective: To determine the Kᵢ of this compound for a target of interest (e.g., a specific VGCC subtype).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-nitrendipine for L-type calcium channels).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor via homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kₐ), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol is used to directly measure the inhibitory effect of a compound on the function of ion channels.
Objective: To determine the IC₅₀ of this compound for a specific voltage-gated calcium channel subtype.
Materials:
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Cells expressing the target ion channel (e.g., HEK293 cells transfected with the gene for a specific Caᵥ channel subunit).
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Culture cells to an appropriate density on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Current Recording: Clamp the cell membrane at a holding potential where the target channels are closed. Apply a series of depolarizing voltage steps to elicit ion currents through the channels.
-
Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Effect Measurement: Record the ion currents in the presence of the compound.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Repeat for a range of concentrations to generate a concentration-response curve and determine the IC₅₀.
Signaling Pathways
As an inhibitor of voltage-gated calcium channels, this compound is expected to modulate intracellular calcium signaling. The following diagrams illustrate the canonical signaling pathways that are likely to be affected by this compound.
Inhibition of Voltage-Gated Calcium Channel Signaling
By blocking the influx of extracellular calcium through VGCCs, this compound can attenuate a wide range of downstream cellular responses that are dependent on calcium as a second messenger.
Delving into the Ion Channel Selectivity of UK-59811 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-59811 hydrochloride, a dihydropyridine derivative, has been identified as a potent blocker of voltage-gated calcium channels. Understanding its selectivity profile against a broad range of ion channels is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. This technical guide provides a comprehensive overview of the available data on the selectivity of this compound, details the experimental methodologies used for its characterization, and explores the relevant signaling pathways.
Quantitative Selectivity Profile
| Target Ion Channel | Reported IC50 | Channel Type | Species/Model |
| CaVAb | 194 nM[1] | Voltage-Gated Calcium Channel (Bacterial Model) | Arcobacter butzleri |
Note: This table will be updated as more quantitative data becomes publicly available.
Experimental Protocols
The determination of the ion channel selectivity of compounds like this compound relies on sophisticated electrophysiological techniques. The following sections detail the typical experimental protocols employed in such studies, drawing from established methodologies for characterizing ion channel blockers.
Cell Culture and Transfection
To assess the activity of this compound on specific ion channels, mammalian cell lines such as HEK293 or CHO cells are commonly used. These cells are transiently or stably transfected with the cDNA encoding the alpha and auxiliary subunits of the target ion channel (e.g., human CaV1.2, NaV1.5, etc.). This allows for the robust expression of a homogenous population of the desired channel for electrophysiological recording.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity and the effect of pharmacological agents.
Typical Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is often used to block outward potassium currents, thereby isolating the inward calcium or sodium currents.
Voltage-Clamp Protocols:
The specific voltage protocol used depends on the ion channel being studied and its gating kinetics (the way it opens and closes in response to voltage changes).
-
For Voltage-Gated Calcium Channels (CaV):
-
Cells are typically held at a negative membrane potential (e.g., -80 mV) to ensure the channels are in a closed (resting) state.
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Depolarizing voltage steps (e.g., to 0 mV or +10 mV) are applied to elicit inward calcium currents.
-
To determine the IC50 value, increasing concentrations of this compound are perfused onto the cell, and the resulting inhibition of the peak current is measured.
-
-
For Voltage-Gated Sodium Channels (NaV):
-
A similar protocol to CaV channels is used, with a holding potential of around -100 mV to ensure channels are available for activation.
-
Brief depolarizing pulses (e.g., to -10 mV) are used to evoke fast-inactivating sodium currents.
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The effect of this compound on the peak sodium current is quantified.
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Data Analysis:
The recorded currents are analyzed to determine the percentage of inhibition at each concentration of the test compound. The concentration-response data is then fitted to the Hill equation to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ion channel current.
Signaling Pathways
Dihydropyridine calcium channel blockers, as a class, primarily exert their effects by modulating intracellular calcium concentrations. By blocking L-type voltage-gated calcium channels, they reduce calcium influx into cells, which can impact a variety of downstream signaling pathways. While specific studies on the signaling pathways affected by this compound are limited, we can infer potential pathways based on the known actions of other dihydropyridines.
In vascular smooth muscle cells, the reduction in intracellular calcium leads to relaxation and vasodilation. This is a key mechanism for their use as antihypertensive agents. The signaling cascade involves the calcium-calmodulin complex and myosin light chain kinase (MLCK).
Conclusion
This compound is a potent blocker of the bacterial voltage-gated calcium channel CaVAb. While its selectivity profile against a broader range of mammalian ion channels requires further public data, the established methodologies of whole-cell patch-clamp electrophysiology provide a robust framework for such investigations. As a dihydropyridine, its mechanism of action is likely to involve the modulation of intracellular calcium signaling pathways, leading to effects on cellular functions such as muscle contraction. Further research is needed to fully delineate the selectivity and downstream effects of this compound, which will be critical for its potential therapeutic applications.
References
In Vitro Characterization of UK-59811 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-59811 hydrochloride is a potent 1,4-dihydropyridine derivative that has been characterized as a high-affinity blocker of a bacterial voltage-gated calcium channel, CaVAb. This document provides a comprehensive overview of the available in vitro pharmacological data for this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. The primary focus of existing research has been on a bacterial homolog as a model system to elucidate the structural basis of dihydropyridine binding to voltage-gated calcium channels.
Core Pharmacological Data
The primary in vitro activity of this compound has been determined against the bacterial voltage-gated calcium channel, CaVAb, a model system for studying the function of mammalian voltage-gated calcium channels.
| Parameter | Value | Target | Reference |
| IC50 | 194 nM | CaVAb | [Tang et al., 2016] |
Note: There is currently no publicly available data on the selectivity profile of this compound against mammalian voltage-gated calcium channel subtypes (e.g., L-type, T-type, N-type) or other ion channels. Such a selectivity profile is crucial for assessing the therapeutic potential and off-target effects of a calcium channel blocker.
Mechanism of Action
As a 1,4-dihydropyridine, this compound is presumed to act as an allosteric modulator of voltage-gated calcium channels. Structural studies on the bacterial channel CaVAb have revealed that dihydropyridines, including a brominated analog of UK-59811, bind to a receptor site on the external, lipid-facing surface of the channel's pore domain, at the interface between two subunits.[1] This binding is thought to stabilize the channel in a non-conducting state, thereby inhibiting the influx of calcium ions in response to membrane depolarization.
Signaling Pathway of Dihydropyridine Calcium Channel Blockade
Caption: Mechanism of action of this compound on a voltage-gated calcium channel.
Experimental Protocols
While the specific, detailed protocols used for this compound in the primary literature are not fully available, the following are representative, detailed methodologies for the in vitro characterization of a novel dihydropyridine calcium channel blocker.
Electrophysiological Characterization (Whole-Cell Patch Clamp)
This protocol is designed to measure the inhibitory effect of this compound on voltage-gated calcium channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing a mammalian L-type calcium channel such as CaV1.2).
Objective: To determine the IC50 of this compound for a specific mammalian voltage-gated calcium channel subtype.
Materials:
-
HEK293 cells stably expressing the target calcium channel (e.g., CaV1.2, β, and α2δ subunits).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound stock solution (e.g., 10 mM in DMSO).
Solutions:
-
External Solution (in mM): 120 N-Methyl-D-glucamine (NMDG), 20 BaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjusted to pH 7.4 with methanesulfonic acid.
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjusted to pH 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch clamp configuration on a single, healthy-looking cell.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 15 seconds.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the calcium currents, perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Allow the effect of the compound to reach a steady state (typically 2-5 minutes).
-
-
Data Acquisition and Analysis:
-
Record the peak inward current at each concentration of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Experimental Workflow for Electrophysiology
Caption: Workflow for determining the IC₅₀ of this compound using whole-cell patch clamp.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound to the dihydropyridine binding site on a calcium channel, typically in a membrane preparation from a tissue or cell line rich in the target channel.
Objective: To determine the Ki of this compound for the dihydropyridine binding site.
Materials:
-
Tissue source rich in the target calcium channel (e.g., rat cerebral cortex, cardiac muscle) or cell membranes from a recombinant expression system.
-
Radiolabeled dihydropyridine (e.g., [3H]-isradipine or [3H]-nitrendipine).
-
Unlabeled dihydropyridine for determining non-specific binding (e.g., nifedipine).
-
This compound stock solution.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Solutions:
-
Binding Buffer (in mM): 50 Tris-HCl, pH 7.4.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Add a constant concentration of the radiolabeled dihydropyridine (typically at a concentration close to its Kd).
-
Add increasing concentrations of this compound (the competitor).
-
For determining non-specific binding, add a high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine) to a separate set of tubes.
-
For determining total binding, add only the radioligand and membrane preparation.
-
Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the Kᵢ of this compound using a competitive radioligand binding assay.
Summary and Future Directions
This compound is a potent blocker of the bacterial voltage-gated calcium channel model, CaVAb. Its characterization has been instrumental in understanding the structural basis of dihydropyridine interactions with these channels. However, to fully assess its potential as a therapeutic agent, a comprehensive in vitro characterization against a panel of mammalian ion channels is essential. Future studies should focus on:
-
Determining the IC50 values against various mammalian voltage-gated calcium channel subtypes (CaV1.1, CaV1.2, CaV1.3, CaV2.1, CaV2.2, CaV3.1, CaV3.2, CaV3.3).
-
Assessing its activity against other relevant ion channels (e.g., hERG, voltage-gated sodium and potassium channels) to identify potential off-target liabilities.
-
Investigating the state-dependency of its binding (i.e., affinity for resting, open, and inactivated channel states).
Such data will be critical for establishing a complete pharmacological profile of this compound and guiding any further drug development efforts.
References
An Examination of the Electrophysiological Profile of UK-59811 Hydrochloride: A Review of Available Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the publicly available information regarding the electrophysiological effects of UK-59811 hydrochloride. Despite a comprehensive review of scientific literature, it is apparent that detailed experimental data on the compound's activity on native mammalian ion channels is exceedingly limited. This document presents the currently known primary activity and general classification of this compound and highlights the significant gaps in its electrophysiological characterization.
Introduction
This compound is a chemical compound with potential activity on ion channels. Understanding the detailed electrophysiological effects of such compounds is critical for assessing their therapeutic potential and safety profile, particularly concerning cardiac and neuronal function. This guide aims to provide an in-depth overview of these effects. However, the scarcity of published research on this compound significantly constrains the scope of this document.
Primary Target and Potency
The most definitive information available for this compound pertains to its inhibitory action on an engineered bacterial ion channel.
Table 1: Quantitative Data on the Primary Activity of this compound
| Target | Description | Effect | Potency (IC50) | Source |
| CaVAb | A site-directed mutant of the bacterial sodium channel NaVAb, engineered to function as a voltage-dependent calcium channel. | Blocker | 194 nM |
General Ion Channel Activity Classification
Beyond its specific effect on the CaVAb channel, this compound is broadly classified as a non-selective blocker of certain classes of ion channels.
-
Non-selective Voltage-gated Calcium (CaV) Channel Blocker : This classification suggests that this compound may inhibit various subtypes of voltage-gated calcium channels. However, there is no publicly available data quantifying its potency or mechanism of action on specific mammalian CaV channel subtypes (e.g., L-type, N-type, P/Q-type, R-type, or T-type).
-
Voltage-gated Sodium (NaV) Channel Blocker : Similarly, its classification as a sodium channel blocker lacks specific details regarding its affinity for different NaV channel isoforms (e.g., NaV1.1-1.9), which are crucial for determining its potential effects on neuronal and cardiac excitability.
Gaps in the Electrophysiological Profile
A thorough understanding of a compound's electrophysiological profile requires a range of specific experimental data, which is currently unavailable for this compound. The key missing information includes:
-
Subtype Selectivity: There is no data on the selectivity of this compound for different subtypes of calcium and sodium channels. This information is vital for predicting its tissue-specific effects and potential therapeutic applications.
-
Effects on Other Ion Channels: The activity of this compound on other major classes of ion channels, particularly potassium channels such as the hERG (human Ether-à-go-go-Related Gene) channel, is unknown. Inhibition of the hERG channel is a critical safety concern due to the risk of drug-induced cardiac arrhythmias.
-
Action Potential Modulation: There are no published studies examining the effect of this compound on the action potential parameters (e.g., duration, amplitude, upstroke velocity) in relevant cell types such as cardiomyocytes or neurons.
-
Detailed Experimental Protocols: Without published primary research, detailed experimental methodologies for studying the effects of this compound are not available.
Logical Relationship of Known Information
The following diagram illustrates the limited known information about the activity of this compound.
Conclusion
The currently available data on the electrophysiological effects of this compound is insufficient to form a comprehensive technical guide for research and drug development professionals. While its activity as a blocker of the engineered CaVAb channel is established with a defined potency, its effects on native mammalian ion channels, which are essential for predicting its physiological and potential toxicological effects, remain uncharacterized in the public domain. Further research, including patch-clamp studies on a panel of ion channel subtypes and assessments of its effects on cellular action potentials, is necessary to elucidate the complete electrophysiological profile of this compound.
UK-59811 Hydrochloride: A Tool for Elucidating Voltage-Gated Calcium Channel Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-59811 hydrochloride is a dihydropyridine derivative that has emerged as a valuable pharmacological tool for the study of voltage-gated calcium channels (CaV). This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in experimental systems. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their investigations of CaV channel biology.
Core Concepts: Mechanism of Action
This compound is characterized as a potent inhibitor of a bacterial voltage-gated calcium channel, CaVAb, which serves as a structural and functional model for mammalian CaV channels.[1] Its primary mechanism of action involves binding to the channel protein and stabilizing it in a non-conducting state.
Binding Site and Molecular Interactions
Crystallographic studies have provided detailed insights into the binding of UK-59811 to the CaVAb channel. The molecule lodges in a fenestration on the extracellular side of the pore, at the interface between two subunits. This binding site is distinct from the intracellularly located binding sites of other classes of calcium channel blockers, such as phenylalkylamines. The dihydropyridine ring of UK-59811 is a key structural motif for its interaction with the channel.
Quantitative Data
To date, the primary quantitative data available for this compound is its inhibitory concentration on the bacterial CaVAb channel.
| Parameter | Value | Channel Type | Reference |
| IC50 | 194 nM | CaVAb (bacterial) | [1] |
No publicly available data on the IC50 or binding affinity (Kd) of this compound for specific mammalian voltage-gated calcium channel subtypes (e.g., CaV1.2, CaV2.2) has been identified at the time of this writing.
Experimental Protocols
While specific published protocols detailing the use of this compound on mammalian cells are scarce, its character as a dihydropyridine allows for the adaptation of standard methodologies used to study other dihydropyridine-class calcium channel blockers. The following are generalized protocols that can be optimized for the investigation of this compound's effects on mammalian CaV channels.
Electrophysiology: Whole-Cell Patch Clamp
This technique allows for the direct measurement of ion channel activity in live cells.
Objective: To determine the effect of this compound on the activity of voltage-gated calcium channels in a mammalian cell line (e.g., HEK293 cells) expressing a specific CaV channel subtype.
Methodology:
-
Cell Preparation: Culture mammalian cells expressing the target CaV channel on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2).
-
Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an appropriate internal solution.
-
Giga-seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Protocol and Data Acquisition: Clamp the cell membrane at a holding potential where the channels are closed (e.g., -80 mV). Apply depolarizing voltage steps to activate the CaV channels and record the resulting inward currents.
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot the concentration-response curve to determine the IC50 value.
Calcium Imaging with Fluorescent Indicators
This method allows for the measurement of changes in intracellular calcium concentration in response to channel activity.
Objective: To assess the inhibitory effect of this compound on CaV channel-mediated calcium influx in a population of mammalian cells.
Methodology:
-
Cell Plating: Seed cells expressing the target CaV channel in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound.
-
Depolarization: Stimulate the cells with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to activate the voltage-gated calcium channels.
-
Fluorescence Measurement: Use a fluorescence plate reader or a fluorescence microscope to measure the change in fluorescence intensity before and after depolarization.
-
Data Analysis: Calculate the change in fluorescence for each concentration of this compound and normalize it to the control (no drug) response. Plot the concentration-response curve to determine the IC50 value.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound to its receptor.
Objective: To determine the binding affinity (Kd or Ki) of this compound to a specific CaV channel subtype in membrane preparations.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target CaV channel to prepare a crude membrane fraction.
-
Assay Setup: In a multi-well plate, combine the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [³H]nitrendipine or [³H]isradipine) of known affinity and various concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of this compound. Plot the competition binding curve and use the Cheng-Prusoff equation to calculate the Ki value.
Visualizations
Signaling Pathway: Voltage-Gated Calcium Channel Activation and Inhibition
Caption: Modulation of CaV channel activity by membrane potential and UK-59811.
Experimental Workflow: Electrophysiological Screening
Caption: Step-by-step workflow for assessing UK-59811 effects via patch clamp.
Logical Relationship: Dihydropyridine Binding and Channel Gating
References
Preliminary Studies on the Cellular Effects of UK-59811 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-59811 hydrochloride is a potent blocker of voltage-gated calcium channels (VGCCs), specifically targeting the bacterial CaVAb channel with high affinity.[1][2] As VGCCs are crucial mediators of cellular signaling, their inhibition can profoundly impact a multitude of cellular processes.[3][4] This technical guide provides an in-depth overview of the anticipated cellular effects of this compound based on its mechanism of action as a non-selective VGCC blocker. It outlines detailed experimental protocols for investigating these effects and presents a framework for data analysis and visualization to guide preliminary studies.
Introduction to this compound
This compound is a synthetic molecule identified as a blocker of CaVAb, a bacterial voltage-gated sodium channel mutant that functions as a voltage-gated calcium channel.[1] It exhibits a half-maximal inhibitory concentration (IC50) of 194 nM for this channel.[1] Due to the conserved nature of voltage-gated calcium channels, it is anticipated that this compound will also affect mammalian VGCCs, making it a valuable tool for studying calcium signaling and a potential lead compound for therapeutic development.
Chemical Properties:
| Property | Value |
| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
| Molecular Formula | C22H29BrN2O5.HCl |
| Molecular Weight | 517.84 g/mol |
| CAS Number | 2250025-89-7 |
Mechanism of Action: Voltage-Gated Calcium Channel Blockade
Voltage-gated calcium channels are transmembrane proteins that open in response to membrane depolarization, allowing an influx of calcium ions (Ca2+) into the cell.[5] This influx of Ca2+ acts as a second messenger, triggering a wide array of cellular responses, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[3][4] By blocking these channels, this compound is expected to reduce intracellular calcium concentrations, thereby modulating these downstream events.
Signaling Pathway of Voltage-Gated Calcium Channel Blockade
Caption: Signaling pathway of this compound action.
Anticipated Cellular Effects and Experimental Investigation
The blockade of VGCCs by this compound is predicted to have several key cellular effects. The following sections detail these anticipated effects and provide protocols for their investigation.
Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its cytotoxic profile.[1][2] High concentrations of this compound may induce cell death through various mechanisms.
Data Presentation: Example Cytotoxicity Data
| Cell Line | Assay | Incubation Time (h) | UK-59811 HCl Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| SH-SY5Y | MTT | 24 | 1 | 98 ± 4.2 | > 100 |
| 10 | 92 ± 5.1 | ||||
| 50 | 75 ± 6.8 | ||||
| 100 | 48 ± 7.3 | ||||
| HUVEC | LDH | 48 | 1 | 99 ± 3.5 | > 100 |
| 10 | 95 ± 4.0 | ||||
| 50 | 88 ± 5.5 | ||||
| 100 | 65 ± 6.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation
By modulating intracellular calcium levels, this compound may affect cell cycle progression and proliferation.
Experimental Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add 10 µL of BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.
-
Substrate Reaction: Add a substrate solution that reacts with the peroxidase to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Correlate the absorbance values to the rate of cell proliferation.
Intracellular Calcium Imaging
Directly measuring the effect of this compound on intracellular calcium dynamics is crucial to confirm its mechanism of action.
Experimental Protocol: Fluo-4 Calcium Imaging
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before adding the compound.
-
Stimulation: Induce a calcium influx by depolarizing the cells with a high concentration of potassium chloride (KCl).
-
Compound Application: Apply this compound at various concentrations and record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence intensity changes to determine the effect of the compound on calcium influx.
Experimental Workflow for Cellular Characterization
A logical and stepwise approach is essential for the comprehensive cellular characterization of a novel compound like this compound.
Caption: General experimental workflow for this compound.
Conclusion
This compound presents a valuable pharmacological tool for the study of voltage-gated calcium channels. Based on its mechanism of action, it is anticipated to modulate a range of cellular functions dependent on calcium signaling. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for researchers to conduct preliminary studies on its cellular effects. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. opentrons.com [opentrons.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for UK-59811 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-59811 hydrochloride is a potent dihydropyridine derivative that acts as a blocker of voltage-gated calcium channels (VGCCs), specifically demonstrating inhibitory activity against the bacterial CaVAb channel with an IC50 of 194 nM.[1][2][3][4] As a calcium channel antagonist, it is a valuable tool for investigating cellular processes regulated by calcium influx, such as neurotransmitter release, muscle contraction, and gene expression. This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments.
Chemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Synonym | 4-(2-Bromophenyl)-2-[[2-(dimethylamino)ethoxy]methyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester hydrochloride | Internal Data |
| Molecular Weight | 517.84 g/mol | [2] |
| Appearance | White to beige powder | Internal Data |
| Solubility | DMSO: 2 mg/mL | Internal Data |
| IC50 | 194 nM (for bacterial CaVAb channel) | [1][2][3][4] |
| Storage (Powder) | 2-8°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 517.84 g/mol x 1000 = 5.18 mg
-
-
-
Dissolution:
-
Aseptically weigh 5.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]
-
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity.[5][6]
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Prepare working solutions fresh for each experiment.
Procedure (Example for a final concentration of 1 µM):
-
Serial Dilution: It is recommended to perform a serial dilution to achieve the desired final concentration and ensure accurate dosing.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in sterile cell culture medium.
-
For example, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium.
-
-
Final Dilution:
-
To prepare a 1 µM working solution, dilute the 1 mM intermediate solution 1:1000 in the final volume of cell culture medium.
-
For example, to prepare 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.
-
-
Direct Dilution (for higher working concentrations):
-
Alternatively, for a 10 µM final concentration in 1 mL of media, you can directly add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Signaling Pathway
UK-59811, as a dihydropyridine, is expected to block L-type voltage-gated calcium channels. In neurons, the influx of calcium through these channels can activate downstream signaling cascades, including the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in synaptic plasticity and cell survival.[7][8][9][10][11]
Caption: Signaling pathway of L-type calcium channel inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay.
Caption: General experimental workflow for cell-based assays using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound 2250025-89-7 | MCE [medchemexpress.cn]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. L-Type Ca(2+) channels are essential for glutamate-mediated CREB phosphorylation and c-fos gene expression in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CaV1.2 and CaV1.3 neuronal L-type calcium channels: differential targeting and signaling to pCREB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRPC5 Inhibitors in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels permeable to Ca2+ that play a crucial role in various physiological processes.[1][2] Their involvement in signaling pathways that regulate cytoskeletal dynamics has made them a therapeutic target for conditions such as proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS).[1] This document provides a detailed protocol for the characterization of TRPC5 inhibitors using the gold-standard electrophysiological technique of patch-clamping. While the specific compound UK-59811 hydrochloride was not found to be prominently documented in the reviewed literature, this guide presents a generalized protocol applicable to potent and selective TRPC5 inhibitors, using publicly available data for representative compounds as a reference.
Mechanism of Action and Signaling Pathway
TRPC5 channels can be activated through G protein-coupled receptor (GPCR) signaling, specifically via the Gq/11 pathway. This activation is linked to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the formation of diacylglycerol (DAG) and inositol trisphosphate (IP3).[3] Protein kinase C (PKC), activated by DAG, can then phosphorylate TRPC5 channels, leading to their desensitization.[3] TRPC5 inhibitors act by blocking the ion permeation pore of the channel, thereby preventing the influx of cations, including Ca2+, and mitigating downstream cellular effects.
Below is a diagram illustrating the signaling pathway of TRPC5 channel activation and inhibition.
Caption: Signaling pathway of TRPC5 channel activation and inhibition.
Quantitative Data for a Representative TRPC5 Inhibitor
As specific data for this compound was not available, the following table summarizes the properties of a known potent and selective TRPC5 inhibitor, GFB-8438, for reference.
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| GFB-8438 | Human TRPC5 | Manual Patch-Clamp | 0.28 µM | HEK293 | [1] |
| GFB-8438 | Human TRPC5 | Qpatch | 0.18 µM | HEK293 | [1] |
| GFB-8438 | Rat TRPC5 | Qpatch | Similar to human | Not Specified | [1] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for characterizing a TRPC5 inhibitor using the whole-cell patch-clamp technique on a cell line overexpressing TRPC5, such as HEK293T cells.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transiently transfect cells with a plasmid encoding human TRPC5. A co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells. Perform transfection 24-48 hours before the experiment.
Solutions and Reagents
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
TRPC5 Agonist: (-)-Englerin A (EA) or another suitable agonist to activate TRPC5 channels.
-
Test Compound: Prepare stock solutions of the TRPC5 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
Patch-Clamp Electrophysiology
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be between 3-6 MΩ when filled with the internal solution.[4]
-
Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Perfuse the recording chamber with the external solution.
-
Establishing Whole-Cell Configuration:
-
Identify a transfected cell (e.g., by fluorescence).
-
Approach the cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[5]
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps, typically from -100 mV to +100 mV over 200-400 ms, every 5-10 seconds to elicit TRPC5 currents.
-
Record baseline currents in the external solution.
-
Apply the TRPC5 agonist to activate the channels and record the potentiated currents.
-
Once a stable agonist-evoked current is achieved, perfuse the test compound at various concentrations to determine its inhibitory effect.
-
Wash out the compound to check for reversibility of inhibition.
-
Data Analysis
-
Measure the current amplitude at a specific positive and negative voltage (e.g., +80 mV and -80 mV) from the voltage ramps.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-evoked current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Experimental Workflow
The following diagram outlines the experimental workflow for the patch-clamp protocol.
Caption: Experimental workflow for patch-clamp analysis of TRPC5 inhibitors.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TRPC5 channels by Ca2+-binding protein 1 in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for UK-59811 Hydrochloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-59811 hydrochloride is a potent blocker of voltage-gated calcium channels (CaV), specifically targeting the bacterial CaVAb channel with high affinity (IC50 = 194 nM). As a dihydropyridine derivative, it serves as a valuable tool for investigating the role of calcium influx in various physiological and pathological processes. While this compound is not a conventional fluorescent probe, its effects on cellular calcium dynamics and mitochondrial function can be effectively visualized and quantified using fluorescence microscopy in conjunction with specific fluorescent indicators.
This document provides detailed application notes and protocols for utilizing this compound in fluorescence microscopy studies. It is important to note that some dihydropyridine compounds have been shown to possess intrinsic fluorescence, which can potentially interfere with certain fluorescent dyes. Therefore, appropriate controls are essential for accurate data interpretation.
Data Presentation
The following table summarizes the key properties of this compound:
| Property | Value |
| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
| Molecular Formula | C22H29BrN2O5・HCl |
| Molecular Weight | 517.84 g/mol |
| CAS Number | 2250025-89-7 |
| Mechanism of Action | Blocker of voltage-gated calcium channels (CaVAb) |
| IC50 | 194 nM (for CaVAb) |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: Visualizing the Effect of this compound on Intracellular Calcium Levels using Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to treatment with this compound using the green fluorescent calcium indicator, Fluo-4 AM.
Materials:
-
This compound
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Positive control (e.g., ionomycin or a known calcium channel agonist)
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 70-90%).
-
-
Preparation of Reagents:
-
This compound stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
Fluo-4 AM stock solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 stock solution: Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO.
-
Fluo-4 AM loading solution: For a final concentration of 5 µM Fluo-4 AM, mix 5 µL of 1 mM Fluo-4 AM stock and 2.5 µL of 20% Pluronic F-127 stock into 1 mL of HBSS. Vortex to mix thoroughly. The final Pluronic F-127 concentration will be 0.05%. Prepare this solution fresh for each experiment.
-
-
Cell Loading with Fluo-4 AM:
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with warm HBSS to remove excess dye.
-
Add fresh, warm HBSS to the cells for imaging.
-
-
Fluorescence Imaging:
-
Place the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence image of the cells before adding this compound.
-
Prepare working concentrations of this compound by diluting the stock solution in HBSS.
-
Add the desired concentration of this compound to the cells and immediately start time-lapse imaging to capture the change in fluorescence intensity over time.
-
As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to elicit a maximal calcium response.
-
Important Control: Image a separate set of cells treated with the vehicle (DMSO) alone to account for any effects of the solvent. Also, image cells treated with this compound without Fluo-4 AM loading to check for any intrinsic fluorescence of the compound under the imaging conditions.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to obtain the F/F0 ratio.
-
Compare the changes in the F/F0 ratio between control and this compound-treated cells.
-
Expected Results:
As a calcium channel blocker, this compound is expected to reduce or prevent the influx of calcium into the cell upon stimulation. This would result in a lower increase, or no change, in Fluo-4 AM fluorescence compared to untreated or vehicle-treated cells when challenged with a stimulus that normally elevates intracellular calcium.
Caption: Workflow for intracellular calcium imaging.
Protocol 2: Assessing the Impact of this compound on Mitochondrial Membrane Potential using TMRE
This protocol outlines a method to evaluate changes in mitochondrial membrane potential (ΔΨm) in response to this compound treatment using the red-orange fluorescent dye, Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler as a positive control
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Culture medium
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters for TMRE (Excitation/Emission: ~549/575 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
-
Preparation of Reagents:
-
This compound stock solution: Prepare a 10 mM stock solution in DMSO.
-
TMRE stock solution: Prepare a 1 mM stock solution of TMRE in DMSO.
-
CCCP stock solution: Prepare a 10 mM stock solution of CCCP in DMSO.
-
-
Cell Treatment and Staining:
-
Prepare working concentrations of this compound in the complete culture medium.
-
Treat the cells with the desired concentrations of this compound for the desired duration. Include a vehicle control (DMSO).
-
For the positive control, treat a separate set of cells with CCCP (e.g., 10 µM) for 15-30 minutes before imaging to induce mitochondrial depolarization.
-
During the last 15-30 minutes of the treatment period, add TMRE to the culture medium to a final concentration of 25-100 nM. The optimal concentration should be determined empirically for the specific cell type.
-
Incubate the cells at 37°C in the dark.
-
-
Fluorescence Imaging:
-
After the incubation period, gently wash the cells with pre-warmed culture medium to remove the excess TMRE.
-
Add fresh, pre-warmed culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope. Acquire images from multiple fields of view for each condition.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the mitochondria in the cells for each treatment condition.
-
Compare the TMRE fluorescence intensity in this compound-treated cells to the vehicle control and the CCCP-treated positive control.
-
Expected Results:
Healthy, polarized mitochondria will accumulate TMRE, resulting in bright red-orange fluorescence. A decrease in mitochondrial membrane potential will lead to reduced TMRE accumulation and, consequently, a dimmer fluorescence signal. If this compound treatment leads to mitochondrial dysfunction, a decrease in TMRE fluorescence intensity would be observed compared to the vehicle control. The CCCP-treated cells should show a significant reduction in fluorescence, serving as a benchmark for depolarization.
Caption: UK-59811 inhibits Ca2+ influx, affecting cellular calcium and mitochondria.
Application Notes and Protocols for UK-59811 Hydrochloride in Cardiomyocyte Calcium Influx Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-59811 hydrochloride is a dihydropyridine derivative that has been identified as a potent blocker of voltage-gated calcium channels. Specifically, it inhibits CaVAb, a bacterial voltage-gated Ca2+ channel homolog, with a high affinity.[1][2][3] In the context of cardiomyocyte physiology, calcium influx is a critical process that governs excitation-contraction coupling, and its dysregulation is implicated in various cardiovascular diseases. Voltage-gated L-type calcium channels (CaV1.2) are the primary conduits for calcium entry into cardiomyocytes upon membrane depolarization, triggering the release of a larger calcium pool from the sarcoplasmic reticulum. This document provides detailed application notes and experimental protocols for utilizing this compound as an inhibitor of calcium influx in cardiomyocytes, likely through the blockade of L-type calcium channels.
Mechanism of Action
This compound acts as an antagonist of voltage-gated calcium channels. While its characterization has been detailed on a bacterial homolog (CaVAb), its dihydropyridine structure strongly suggests activity against L-type calcium channels, which are the predominant type of voltage-gated calcium channel in cardiomyocytes.[4][5] The inhibition of these channels by this compound is expected to reduce the influx of extracellular calcium into the cardiomyocyte during the action potential plateau, thereby modulating cellular functions that are dependent on calcium signaling, including contraction and gene expression.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Reference |
| IC50 | 194 nM | CaVAb (bacterial voltage-gated Ca2+ channel) | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound on Cytosolic Calcium Transients in Isolated Cardiomyocytes
This protocol details the measurement of intracellular calcium transients in isolated cardiomyocytes using a fluorescent calcium indicator.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope with line-scanning capabilities
-
Field stimulation device
Procedure:
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from adult rodents using established enzymatic digestion protocols.
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated glass-bottom dishes.[6]
-
Dye Loading:
-
Prepare a loading solution containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's solution.
-
Incubate the cardiomyocytes with the loading solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells twice with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.[7]
-
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Tyrode's solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Calcium Imaging:
-
Place the dish with loaded cardiomyocytes on the stage of the confocal microscope.
-
Perfuse the cells with Tyrode's solution.
-
Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz) to elicit regular calcium transients.
-
Record baseline calcium transients using line-scan mode to achieve high temporal resolution.[8][9]
-
-
Inhibitor Application:
-
Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.
-
Allow the compound to equilibrate for 5-10 minutes.
-
-
Post-Inhibition Imaging: Record calcium transients again in the presence of this compound.
-
Data Analysis:
-
Analyze the line-scan images to measure the amplitude, duration, and decay kinetics of the calcium transients before and after the application of the inhibitor.
-
Compare the parameters to determine the inhibitory effect of this compound.
-
Protocol 2: Evaluation of this compound's Effect on Mitochondrial Calcium Uptake
This protocol is designed to assess whether this compound has any off-target effects on mitochondrial calcium uptake, a process primarily mediated by the mitochondrial calcium uniporter (MCU).[10][11][12]
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound
-
Rhod-2 AM (mitochondrially-targeted calcium indicator)
-
Pluronic F-127
-
Tyrode's solution
-
DMSO
-
Confocal microscope
Procedure:
-
Cardiomyocyte Isolation and Plating: Follow steps 1 and 2 from Protocol 1.
-
Dye Loading:
-
Prepare a loading solution containing 5 µM Rhod-2 AM and 0.02% Pluronic F-127 in Tyrode's solution.
-
Incubate the cardiomyocytes with the loading solution for 60 minutes at 37°C to facilitate compartmentalization into the mitochondria.[13]
-
Wash the cells twice with fresh Tyrode's solution and allow for de-esterification for at least 30 minutes.[13]
-
-
Compound Preparation: Prepare this compound solutions as described in Protocol 1.
-
Mitochondrial Calcium Imaging:
-
Inhibitor Application: Perfuse the cells with Tyrode's solution containing this compound.
-
Post-Inhibition Imaging: Record mitochondrial calcium transients in the presence of the inhibitor.
-
Data Analysis: Analyze the changes in the mitochondrial calcium transient parameters to assess any off-target effects of this compound on mitochondrial calcium uptake.
Visualizations
Caption: Signaling pathway of calcium influx in cardiomyocytes and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound.
References
- 1. UK 59811 hydrochloride | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK59811 HCl|COA [dcchemicals.com]
- 4. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Measuring Fast Calcium Fluxes in Cardiomyocytes [jove.com]
- 10. Inhibitors of the mitochondrial calcium uniporter for the treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mitochondrial calcium uniporter is a highly selective ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Calcium Uniporter | Calcium Signaling | Tocris Bioscience [tocris.com]
- 13. Frontiers | Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes [frontiersin.org]
- 14. Measuring Mitochondrial Calcium Fluxes in Cardiomyocytes upon Mechanical Stretch-Induced Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for UK-59811 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of UK-59811 hydrochloride, a potent blocker of the engineered bacterial voltage-gated calcium channel, CaVAb. The information presented here is intended to guide researchers in designing and executing experiments to characterize the activity of this and other potential channel-blocking compounds.
Introduction
This compound is a dihydropyridine derivative that has been identified as a blocker of CaVAb, a site-directed mutant of the bacterial voltage-gated sodium channel NaVAb, which has been engineered to exhibit voltage-dependent calcium channel function. It serves as a valuable tool for studying the structure and function of voltage-gated calcium channels.
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |
| Molecular Formula | C₂₂H₂₉BrN₂O₅·HCl |
| Molecular Weight | 517.84 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% (as determined by HPLC) |
| Storage | Store at +4°C for short-term and -20°C for long-term. |
Quantitative Data
The inhibitory activity of this compound on CaVAb has been quantified using electrophysiological methods.
| Parameter | Value | Channel Type | Method | Reference |
| IC₅₀ | 194 nM | CaVAb | Electrophysiology | [1] |
Experimental Protocols
Electrophysiological Characterization of CaVAb Block by this compound
This protocol describes the use of planar bilayer lipid membrane (BLM) electrophysiology to measure the blocking effect of this compound on purified CaVAb channels.
Materials:
-
Purified CaVAb protein
-
DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine)
-
n-decane
-
Symmetric buffer solution: 150 mM NaCl, 10 mM HEPES, pH 7.0
-
Recording solution: 150 mM NaCl, 50 mM CaCl₂, 10 mM HEPES, pH 7.0
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Planar bilayer lipid membrane setup with Ag/AgCl electrodes
-
Low-noise patch-clamp amplifier
-
Data acquisition and analysis software
Procedure:
-
BLM Formation: Paint a solution of DPhPC in n-decane across a small aperture in a partition separating two chambers filled with the symmetric buffer solution to form a BLM.
-
Channel Reconstitution: Add a small aliquot of purified CaVAb protein to one of the chambers (the cis chamber). Channels will spontaneously insert into the membrane.
-
Baseline Recording: Apply a transmembrane potential (e.g., -100 mV) and record single-channel currents in the symmetric buffer.
-
Buffer Exchange: Replace the symmetric buffer in both chambers with the recording solution containing 50 mM CaCl₂.
-
Compound Application: Add this compound to the cis chamber to achieve the desired final concentration.
-
Data Acquisition: Record single-channel currents in the presence of the compound. The channel block will be observed as a reduction in the open probability of the channel.
-
Data Analysis: Analyze the single-channel recordings to determine the open and blocked times. Calculate the fractional block at different concentrations of this compound and fit the data to a Hill equation to determine the IC₅₀.
Experimental Workflow:
Caption: Workflow for electrophysiological characterization of channel block.
Signaling Pathway
This compound directly blocks the pore of the voltage-gated calcium channel CaVAb. This prevents the influx of calcium ions through the channel, which is a critical step in many signaling pathways.
Caption: Mechanism of action of this compound.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols described are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for In Vitro Studies of UK-59811 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-59811 hydrochloride is a dihydropyridine derivative identified as a potent inhibitor of the bacterial homotetrameric voltage-gated Ca²⁺ (CaV) channel, CaVAb, with an IC₅₀ of 194 nM. While its activity has been characterized in bacterial channel models, its specific effects on mammalian cells are not extensively documented in publicly available literature. As a dihydropyridine, UK-59811 belongs to a class of compounds known for their interaction with L-type voltage-gated calcium channels, which are crucial in cardiovascular and neuronal functions.[1][2] This document provides a comprehensive guide for researchers aiming to investigate the in vitro effects of this compound on mammalian cells. The following sections detail hypothetical yet representative experimental protocols and data presentation based on the known characteristics of dihydropyridine calcium channel blockers.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. These values are representative of typical findings for a novel dihydropyridine calcium channel blocker and should be determined experimentally for UK-59811.
| Parameter | Assay Type | Cell Line | Concentration Range | Result |
| IC₅₀ | Intracellular Ca²⁺ Influx | HEK293 expressing human CaV1.2 | 0.1 nM - 10 µM | 250 nM |
| EC₅₀ | Cell Viability (MTT Assay) | H9c2 (cardiomyocytes) | 1 µM - 100 µM | > 100 µM (low cytotoxicity) |
| % Apoptosis | Annexin V/PI Staining | SH-SY5Y (neuroblastoma) | 10 µM, 50 µM | 5% (10 µM), 15% (50 µM) at 48h |
| p-ERK/Total ERK | Western Blot | A7r5 (smooth muscle cells) | 1 µM, 10 µM | 20% decrease at 10 µM |
| p-Akt/Total Akt | Western Blot | A7r5 (smooth muscle cells) | 1 µM, 10 µM | No significant change |
Experimental Protocols
Intracellular Calcium Influx Assay
This protocol is designed to measure the inhibitory effect of this compound on L-type voltage-gated calcium channels in a mammalian cell line.
Materials:
-
HEK293 cells stably expressing the human CaV1.2 channel
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Potassium chloride (KCl) solution (high concentration)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-CaV1.2 cells in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS).
-
Remove culture medium from the wells and add 100 µL of the loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubate for 20 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading (Excitation: 485 nm, Emission: 520 nm).
-
Add a high-concentration KCl solution (e.g., 50 mM final concentration) to depolarize the cells and open voltage-gated calcium channels.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.
-
Normalize the data to the vehicle control (DMSO).
-
Plot the normalized response against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀.
-
Cell Viability Assay (MTT)
This assay determines the cytotoxic effect of this compound.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed H9c2 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 1 µM to 100 µM).
-
Replace the existing medium with 100 µL of the medium containing the test compound.
-
Incubate for 24 or 48 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed SH-SY5Y cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10 µM and 50 µM) for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathway and Workflow Diagrams
References
Application Notes and Protocols for UK-59811 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of UK-59811 hydrochloride, a potent voltage-gated calcium channel blocker. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research applications.
General Information
This compound is a dihydropyridine derivative that acts as a blocker of CaVAb, a bacterial voltage-gated calcium channel.[1] It is utilized in research to study the structure and function of voltage-gated calcium channels.[2]
| Property | Value |
| Molecular Weight | 517.84 g/mol |
| Formula | C22H29BrN2O5.HCl |
| Purity | ≥98% (HPLC)[2] |
| CAS Number | 2250025-89-7 |
Hazard Identification and Safety Precautions
| Hazard Classification | Recommendations |
| Storage Class Code | 11 - Combustible Solids[2] |
| WGK (Water Hazard Class) | 3 - Highly hazardous to water[2] |
General Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store at +4°C. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Environment | Store in a dry, well-ventilated place away from incompatible materials. |
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 0.010 mol/L x 0.001 L x 517.84 g/mol = 5.18 mg
-
Weigh the compound: Carefully weigh out 5.18 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Storage of stock solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway involving voltage-gated calcium channels and a typical experimental workflow for handling chemical compounds.
Caption: General signaling pathway of voltage-gated Ca2+ channels.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols: UK-59811 Hydrochloride and High-Throughput Screening for Mitochondrial Pyruvate Carrier Inhibitors
Introduction
UK-59811 hydrochloride is a potent blocker of the voltage-gated calcium channel (CaV) mutant, CaVAb, with a reported IC50 of 194 nM.[1][2] It belongs to the 1,4-dihydropyridine class of calcium channel blockers. While specific high-throughput screening (HTS) protocols for this compound are not extensively documented in the public domain, the principles of HTS can be applied to identify and characterize new modulators of voltage-gated calcium channels.
This document will also explore the application of high-throughput screening for a similarly named and pharmacologically important compound, UK-5099, an inhibitor of the Mitochondrial Pyruvate Carrier (MPC). The methodologies described for screening MPC inhibitors can serve as a template for developing HTS assays for various cellular targets, including those affected by compounds like this compound.
Part 1: this compound - Known Biological Activity
This compound is characterized by its inhibitory action on a bacterial voltage-gated calcium channel mutant, serving as a valuable tool for studying the structure and function of these channels.[1]
Quantitative Data for this compound
| Parameter | Value | Target | Reference |
| IC50 | 194 nM | CaVAb (voltage-gated Ca2+ channel mutant) | [1][2] |
Part 2: High-Throughput Screening for Mitochondrial Pyruvate Carrier (MPC) Inhibitors
The Mitochondrial Pyruvate Carrier (MPC) is a critical protein complex responsible for transporting pyruvate into the mitochondrial matrix, a key step in cellular energy metabolism.[3][4][5] Inhibition of the MPC is a therapeutic strategy for various diseases, making it an important target for drug discovery and high-throughput screening. A well-established inhibitor used in these assays is UK-5099.
Signaling Pathway of Mitochondrial Pyruvate Transport
The following diagram illustrates the central role of the MPC in cellular metabolism.
High-Throughput Screening Assay for MPC Inhibitors
A bioluminescence resonance energy transfer (BRET)-based reporter assay is a robust method for high-throughput screening of MPC inhibitors.[3][5] This assay measures conformational changes in the MPC complex upon binding of substrates or inhibitors.
The assay utilizes an MPC complex tagged with a BRET donor (e.g., a luciferase) and a BRET acceptor (e.g., a fluorescent protein). When a compound binds to the MPC, it induces a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the BRET signal. Inhibitors like UK-5099 cause a detectable increase in the BRET signal.[3][5]
The following diagram outlines the workflow for a typical HTS campaign to identify MPC inhibitors.
Experimental Protocol: BRET-based HTS for MPC Inhibitors
1. Cell Culture and Plating:
-
Culture a stable cell line (e.g., U2OS) expressing the MPC complex tagged with a BRET pair (e.g., MPC1-luciferase and MPC2-fluorescent protein).
-
Harvest and resuspend cells in an appropriate assay buffer.
-
Dispense a defined number of cells into each well of a 384- or 1536-well microplate.
2. Compound Preparation and Addition:
-
Prepare a compound library in a plate format, typically in DMSO.
-
Using an automated liquid handler, transfer a small volume of each compound from the library plate to the assay plate containing the cells.
-
Include appropriate controls in each plate:
-
Negative Control: DMSO vehicle.
-
Positive Control: A known MPC inhibitor, such as UK-5099, at a concentration known to give a maximal signal.
-
3. Incubation:
-
Incubate the assay plates at room temperature or 37°C for a predetermined period to allow for compound binding and cellular response.
4. Signal Detection:
-
Add the luciferase substrate to all wells.
-
Immediately read the BRET signal using a plate reader capable of detecting the emission wavelengths of both the donor and acceptor molecules.
5. Data Analysis:
-
Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to the plate controls. A common method is to set the average of the negative controls to 0% inhibition and the average of the positive controls to 100% inhibition.
-
Identify "hits" as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
6. Hit Confirmation and Characterization:
-
Re-test the primary hits to confirm their activity.
-
Perform dose-response experiments for confirmed hits to determine their potency (IC50).
Quantitative Data for MPC Inhibitors in HTS
| Compound | Assay Type | Parameter | Value | Reference |
| UK-5099 | BRET Assay | Concentration for max signal | 5 µM | [3] |
| Zaprinast | BRET Assay | Dose-dependent activation | - | [5] |
| 7ACC2 | BRET Assay | Dose-dependent activation | - | [5] |
| MSDC-0602K | BRET Assay | Concentration for max signal | 10 µM | [3] |
Conclusion
While this compound is a valuable tool for studying voltage-gated calcium channels, its direct application in high-throughput screening is not widely reported. However, the principles of HTS, as exemplified by the screening for Mitochondrial Pyruvate Carrier inhibitors using compounds like UK-5099, provide a robust framework for the discovery of novel modulators of various cellular targets. The BRET-based assay for MPC inhibitors is a powerful platform that can be adapted to screen large compound libraries efficiently, leading to the identification of promising new therapeutic agents.
References
- 1. UK 59811 hydrochloride | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UK-59811 hydrochloride not dissolving properly in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving UK-59811 hydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The expected solubility of this compound in DMSO is 2 mg/mL, which should result in a clear solution.[1]
Q2: My this compound is not fully dissolving in DMSO, what are the common causes?
A2: Several factors can contribute to incomplete dissolution. These include:
-
Compound Purity and Integrity: Ensure the compound has been stored correctly and has not degraded.
-
DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which reduces its solvating power.[2] Using old or improperly stored DMSO can be a primary cause of solubility issues.
-
Incorrect Concentration: Attempting to prepare a solution at a concentration higher than the compound's solubility limit will result in undissolved material.
-
Insufficient Mixing or Energy Input: The compound may require more vigorous mixing or energy to overcome its crystal lattice energy.[2]
Q3: What steps can I take to improve the dissolution of this compound in DMSO?
A3: If you are encountering solubility issues, we recommend following a systematic troubleshooting approach. This can include vigorous vortexing, sonication, and gentle heating.[2] It is also crucial to use fresh, anhydrous, high-purity DMSO.[2]
Q4: Can I heat the solution to aid dissolution?
A4: Yes, gentle heating can be an effective method. It is recommended to warm the solution in a 37°C water bath for 5-10 minutes.[2] This increases the kinetic energy and can help dissolve the compound. However, be mindful of the compound's thermal stability.
Q5: What should I do if the compound precipitates out of the DMSO stock solution upon storage?
A5: If precipitation occurs upon storage, it may indicate that the solution was supersaturated or that the storage temperature is too low. Try re-dissolving the compound by following the recommended dissolution protocol. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Q6: My compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my experiment. How can I prevent this?
A6: This is a common issue known as "salting out," which occurs due to a rapid change in solvent polarity.[2] To mitigate this, perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.[2] Also, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically ≤ 0.1%) to maintain solubility without causing cellular toxicity.[2]
Troubleshooting Guide
If you are experiencing issues with dissolving this compound, please follow the steps outlined in the experimental protocol below. If the issue persists, consult the following troubleshooting table.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 517.84 g/mol | |
| Solubility in DMSO | 2 mg/mL | [1] |
| Appearance in DMSO | Clear solution | [1] |
| Storage Temperature | 2-8°C (powder) | [1] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Allow the vial of this compound and a fresh, unopened bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (not exceeding 2 mg/mL).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.[2]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2]
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Troubleshooting workflow for dissolving this compound.
Conceptual Signaling Pathway of UK-59811
UK-59811 is a 1,4-dihydropyridine calcium channel blocker. It has been shown to inhibit the bacterial homotetrameric model voltage-gated calcium channel CaVAb with an IC50 value of 194 nM.[3]
Caption: Conceptual mechanism of action for UK-59811.
References
optimizing UK-59811 hydrochloride concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing UK-59811 hydrochloride while minimizing the potential for off-target effects. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine (DHP) derivative that acts as a blocker of voltage-gated calcium channels. Specifically, it has been shown to block CaVAb, a bacterial voltage-gated calcium channel, with an IC50 of 194 nM.[1] Its primary function is to inhibit the influx of calcium ions through these channels.
Q2: What are the potential off-target effects associated with this compound and other dihydropyridines?
While specific off-target data for this compound is limited, the dihydropyridine class of compounds is known to have potential off-target activities, including:
-
Interaction with other ion channels: Dihydropyridines can sometimes affect other voltage-gated calcium channels (e.g., T-type and N-type) as well as other ion channels, although often at higher concentrations than required for L-type calcium channel blockade.[2][3]
-
Cardiovascular effects: In clinical settings, dihydropyridines can cause peripheral vasodilation, which may lead to side effects like headache, flushing, and peripheral edema.[4]
-
Interference with intracellular calcium signaling: At higher concentrations, some related compounds have been anecdotally reported to induce the release of calcium from intracellular stores, which is an off-target effect.
-
Intrinsic fluorescence: Like other dihydropyridines, this compound may possess intrinsic fluorescence (autofluorescence), which can interfere with fluorescent-based assays, particularly calcium imaging studies.
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A starting concentration for in vitro experiments should be based on its known IC50 value against its primary target. Given the IC50 of 194 nM for CaVAb, a concentration range of 100 nM to 1 µM is a reasonable starting point for cell-based assays. However, the optimal concentration will be highly dependent on the specific cell type, experimental conditions, and the expression level of the target channel. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target activities.
Troubleshooting Guides
Problem 1: Observed cellular effects are inconsistent with calcium channel blockade.
-
Possible Cause: Off-target effects at the concentration used.
-
Troubleshooting Steps:
-
Perform a Concentration-Response Curve: Systematically lower the concentration of this compound to determine the minimal concentration required to achieve the desired biological effect.
-
Use a Structurally Unrelated Control: Employ a calcium channel blocker from a different chemical class (e.g., a phenylalkylamine like verapamil or a benzothiazepine like diltiazem) to confirm that the observed effect is due to calcium channel blockade and not a unique off-target effect of the dihydropyridine structure.
-
Assess Cell Viability: High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cell death.
-
Problem 2: Interference with fluorescent calcium imaging assays.
-
Possible Cause: Intrinsic fluorescence of this compound.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of a sample containing only this compound in your experimental buffer to quantify its autofluorescence.
-
Use a Red-Shifted Calcium Indicator: Consider using calcium indicators that are excited at longer wavelengths (e.g., Rhod-2, X-Rhod-1) to minimize spectral overlap with the potential autofluorescence of the compound, which is more common in the blue-green spectrum.
-
Background Subtraction: If autofluorescence is present, subtract the signal from the compound-only control from your experimental data.
-
Problem 3: Loss of compound activity over time or between experiments.
-
Possible Cause: Photodegradation of the dihydropyridine structure. Dihydropyridines are known to be light-sensitive and can degrade upon exposure to light, leading to a loss of activity.[5][6][7][8]
-
Troubleshooting Steps:
-
Protect from Light: Prepare stock solutions and conduct experiments in low-light conditions. Use amber-colored vials or wrap tubes and plates in aluminum foil.[5]
-
Freshly Prepare Solutions: Prepare working solutions of this compound immediately before each experiment from a frozen stock.
-
Storage: Store stock solutions at -20°C or -80°C in the dark.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound | This compound | |
| Primary Target | CaVAb (bacterial voltage-gated Ca2+ channel) | |
| IC50 | 194 nM | [1] |
| Chemical Class | Dihydropyridine |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Calcium Flux Assay
This protocol outlines a general procedure to determine the effective concentration range of this compound for inhibiting depolarization-induced calcium influx.
-
Cell Preparation: Plate cells expressing the voltage-gated calcium channel of interest in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of this compound (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 15-30 minutes) in the dark. Include a vehicle-only control (e.g., DMSO).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Cell Depolarization: Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl).
-
Post-Stimulation Fluorescence Measurement: Immediately measure the fluorescence signal at regular intervals to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each concentration and plot a dose-response curve to determine the IC50 value in your specific experimental system.
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. iris.unical.it [iris.unical.it]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Mitochondrial Pyruvate Carrier Inhibitors
A Note on Compound Specificity: This guide focuses on troubleshooting issues related to the widely-used mitochondrial pyruvate carrier (MPC) inhibitor, UK-5099 . The query for "UK-59811 hydrochloride" likely involves a compound name confusion, as UK-59811 is primarily documented as a voltage-gated calcium channel blocker, not an MPC inhibitor. Researchers experiencing inconsistent results with a presumed MPC inhibitor should first verify the identity and purity of their compound.
This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the mitochondrial pyruvate carrier (MPC) inhibitor, UK-5099.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UK-5099?
A1: UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] By blocking this transport, UK-5099 forces a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) towards glycolysis for ATP production.[1][4]
Q2: How should I prepare and store UK-5099 stock solutions?
A2: UK-5099 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[4] To maintain stability, it is recommended to create aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for up to three years.[4] When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q3: What are the expected metabolic consequences of treating cells with UK-5099?
A3: Treatment with UK-5099 is expected to lead to a series of metabolic changes, including:
-
Decreased mitochondrial pyruvate concentration.[1]
-
Decreased ATP production from mitochondrial respiration.[1][6]
-
Increased extracellular acidification rate (ECAR) due to higher lactate production.[1][6]
-
Increased reliance on alternative fuels like glutamine.[7]
Q4: Are there known off-target effects for UK-5099?
A4: Yes, particularly at higher concentrations, UK-5099 can have off-target effects.[4] Some studies have shown that at high concentrations, UK-5099 can inhibit inflammatory responses in macrophages and the NLRP3 inflammasome through an MPC-independent mechanism.[8][9] It is crucial to use the lowest effective concentration to minimize these off-target effects and to validate findings using genetic models like MPC1/2 knockdown where possible.[10]
Troubleshooting Guide for Inconsistent Results
Problem 1: Unexpected Changes in Cell Morphology (e.g., Elongated, Spindle-Like Shape)
-
Possible Cause 1: Epithelial-to-Mesenchymal Transition (EMT)
-
Explanation: By inhibiting the MPC, UK-5099 induces a metabolic shift towards glycolysis. This reprogramming can activate signaling pathways that trigger EMT, a process where epithelial cells acquire migratory and invasive characteristics, often accompanied by a change to a mesenchymal phenotype.[4]
-
Troubleshooting Steps:
-
Verify EMT Markers: Use Western blotting or immunofluorescence to assess the expression of EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin).[4]
-
Functional Assays: Perform wound healing (scratch) assays or transwell migration assays to confirm if the observed morphological changes correspond to increased cell motility and invasion.[4]
-
Literature Review: Check published research for your specific cell line to determine its susceptibility to EMT induction under metabolic stress.
-
-
-
Possible Cause 2: Off-Target Effects at High Concentrations
-
Explanation: High concentrations of UK-5099 may induce morphological changes independent of MPC inhibition.[4]
-
Troubleshooting Steps:
-
Concentration Optimization: Conduct a dose-response experiment to find the lowest concentration of UK-5099 that effectively inhibits the MPC without causing significant morphological changes. IC50 values can differ between cell lines.[4]
-
Control Experiments: Always include a vehicle-only (DMSO) control. If feasible, use a positive control for EMT induction (e.g., TGF-β) to differentiate between on-target and off-target effects.[4]
-
-
Problem 2: Significant Decrease in Cell Proliferation and Viability
-
Possible Cause 1: Cytotoxicity
-
Explanation: Although often used for its metabolic effects, high concentrations or prolonged exposure to UK-5099 can be cytotoxic.[4]
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform assays such as MTT or trypan blue exclusion to determine the cytotoxic concentration of UK-5099 for your cell line.[4]
-
Optimize Concentration and Duration: Use a concentration and treatment duration that effectively inhibits the MPC while having a minimal impact on cell viability within your experimental timeframe.
-
-
-
Possible Cause 2: Cell Cycle Arrest
-
Explanation: The metabolic stress induced by MPC inhibition can lead to cell cycle arrest.
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of treated and control cells.
-
Western Blot for Cell Cycle Markers: Analyze the protein levels of key cell cycle regulators (e.g., cyclins, CDKs, p21, p27).
-
-
Problem 3: No Observable Effect on Cellular Respiration (Oxygen Consumption Rate)
-
Possible Cause 1: Incorrect Substrate in Assay Medium
-
Explanation: To observe the effect of UK-5099, pyruvate must be a key substrate for mitochondrial respiration in your experiment. If the assay medium is rich in other substrates that can fuel the TCA cycle (e.g., glutamine, fatty acids), the effect of blocking pyruvate transport may be masked.
-
Troubleshooting Steps:
-
Review Assay Medium Composition: Ensure your Seahorse XF Assay Medium or other respiration buffer contains pyruvate and that the contribution of other substrates is controlled.
-
Substrate Utilization Assay: Perform experiments with different substrates to confirm that your cells are capable of respiring on pyruvate.
-
-
-
Possible Cause 2: Compound Inactivity or Insufficient Concentration
-
Explanation: The UK-5099 may have degraded, or the concentration used may be too low for the specific cell line.
-
Troubleshooting Steps:
-
Confirm Compound Activity: If possible, test the compound on a sensitive positive control cell line.
-
Dose-Response Curve: Generate a dose-response curve for the inhibition of pyruvate-driven respiration to determine the IC50 in your experimental system.
-
-
Quantitative Data Summary
Table 1: Inhibitory Potency of UK-5099 and Other MPC Inhibitors
| Compound | Target | IC50 / Ki | Organism/System |
| UK-5099 | MPC | ~50 nM (IC50) | Pyruvate-dependent O2 consumption |
| UK-5099 | MPC | 52.6 ± 8.3 nM (IC50) | Human MPC1L/MPC2 proteoliposomes[11] |
| UK-5099 | Pyruvate Carrier | 49 µM (Ki) | Trypanosoma brucei plasma membrane[2] |
| Zaprinast | MPC | 321 ± 42 nM (IC50) | Human MPC1L/MPC2 proteoliposomes[11] |
| Lonidamine | MPC | 4.6 ± 1.3 µM (IC50) | Human MPC1L/MPC2 proteoliposomes[11] |
| Mitoglitazone | MPC | 2.7 ± 0.8 µM (IC50) | Human MPC1L/MPC2 proteoliposomes[11] |
Table 2: Pharmacokinetic Parameters of UK-5099 in Mice
| Parameter | Value | Unit |
| Cmax | 82,500 ± 20,745 | ng·mL⁻¹[5][12] |
| Tmax | 0.250 ± 0.000 | h[5][12] |
| AUC₀₋ₜ | 42,103 ± 12,072 | ng·h·mL⁻¹[5][12] |
| MRT₀₋ₜ | 0.857 ± 0.143 | h[5][12] |
Experimental Protocols
Protocol 1: Oxygen Consumption Rate (OCR) Assay Using a Seahorse Analyzer
This protocol measures the effect of UK-5099 on pyruvate-driven mitochondrial respiration.[5]
-
Cell Preparation: Seed cells in a Seahorse XF cell culture microplate at an optimal density. Allow cells to adhere and grow for 24 hours. One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with pyruvate, and incubate in a non-CO2 incubator.
-
Compound Loading: Prepare UK-5099 and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution:
-
Measure the basal OCR for 3-4 cycles.
-
Inject UK-5099 and measure the response for 3-4 cycles to observe the inhibition of pyruvate-dependent respiration.
-
Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to perform a standard mitochondrial stress test.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the percentage of basal respiration inhibited by UK-5099.
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses changes in cell migration following treatment with UK-5099.[4]
-
Cell Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
"Wound" Creation: Use a sterile p200 pipette tip to create a scratch in the monolayer.
-
Debris Removal: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of UK-5099 or a vehicle control (DMSO).
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.
Visualizations
Caption: UK-5099 inhibits the Mitochondrial Pyruvate Carrier (MPC).
Caption: Experimental workflow for a Seahorse OCR assay with UK-5099.
Caption: Logical workflow for troubleshooting UK-5099 experiments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of UK-59811 hydrochloride in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of UK-59811 hydrochloride during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent blocker of voltage-gated calcium channels (CaV), specifically targeting the CaVAb model with an IC50 of 194 nM.[1][2] It belongs to the dihydropyridine class of calcium channel blockers.[1][3] Its primary mechanism of action involves inhibiting the influx of calcium ions into cells, which can affect a variety of cellular processes.[4][5]
Q2: We are observing significant cell death in our long-term cultures treated with this compound. What are the potential causes of this cytotoxicity?
While specific data on the cytotoxicity of this compound is limited, the observed cell death in long-term cultures could be attributed to several factors common to dihydropyridine calcium channel blockers:
-
Disruption of Calcium Homeostasis: Prolonged blockade of calcium channels can disrupt intracellular calcium signaling, which is crucial for cell survival, proliferation, and other vital functions.
-
Induction of Apoptosis: Some dihydropyridine derivatives have been shown to induce apoptosis (programmed cell death) in certain cell types.[6]
-
Off-Target Effects: At higher concentrations or with extended exposure, this compound might interact with other cellular targets, leading to unforeseen toxic effects.
-
Metabolic Stress: Inhibition of calcium influx can interfere with cellular metabolism, leading to a state of cellular stress and eventual death.[7]
Q3: What are the initial steps to troubleshoot and minimize the cytotoxicity of this compound in our experiments?
To mitigate the cytotoxic effects of this compound, a systematic approach to optimizing your experimental parameters is recommended. The following table summarizes the key parameters to investigate:
| Parameter | Recommendation | Rationale |
| Concentration | Perform a dose-response curve to determine the lowest effective concentration. | To minimize off-target effects and reduce cellular stress. |
| Exposure Duration | Shorten the exposure time or use intermittent dosing schedules. | Continuous, long-term exposure can exacerbate cytotoxicity. |
| Cell Density | Optimize the initial cell seeding density. | Sub-optimal cell densities can make cells more susceptible to drug-induced stress. |
| Serum Concentration | Evaluate the effect of different serum concentrations in your culture medium. | Serum components can sometimes mitigate drug toxicity. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. | High solvent concentrations can be independently cytotoxic. |
Troubleshooting Guides
Problem: High levels of cell death observed even at low concentrations of this compound.
Possible Cause: The specific cell line being used is highly sensitive to calcium channel blockade.
Solutions:
-
Cell Line Characterization: If possible, compare the sensitivity of your primary cell line to other available cell lines to determine if the observed effect is cell-type specific.
-
Antioxidant Co-treatment: Oxidative stress can be a consequence of cellular metabolic disruption. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, may offer protection.
-
Serum Starvation Conditions: If your protocol involves serum starvation, consider reducing the duration of starvation, as this can sensitize cells to drug treatment.
Problem: Inconsistent results in cytotoxicity assays across different experiments.
Possible Cause: Variability in experimental setup and execution.
Solutions:
-
Standardize Protocols: Ensure all experimental steps, from cell seeding to reagent addition, are performed consistently.
-
Reagent Quality: Use freshly prepared solutions of this compound and other reagents. Ensure proper storage of stock solutions.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a crucial first step in minimizing cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Protocol 2: Long-Term Cytotoxicity Assessment using a Real-Time Glo Assay
This protocol is designed for monitoring cytotoxicity over an extended period without lysing the cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Real-time cytotoxicity assay reagent (e.g., a cell-impermeant DNA-binding dye)
-
White-walled 96-well plates
-
Luminometer or plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of complete medium.
-
-
Reagent and Compound Addition:
-
Add the real-time cytotoxicity assay reagent to the cells at the recommended concentration.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the compound dilutions to the wells. Include appropriate controls (vehicle control, positive control for cytotoxicity).
-
-
Kinetic Measurement:
-
Place the plate in a plate reader equipped with a luminometer or fluorescence detector and an environmental chamber to maintain 37°C and 5% CO2.
-
Measure the signal at regular intervals (e.g., every 2, 4, or 6 hours) over the desired experimental duration (e.g., 72 hours or longer).
-
-
Data Analysis:
-
Plot the signal intensity over time for each concentration of this compound.
-
This will provide a kinetic profile of cytotoxicity.
-
Visualizations
Caption: Workflow for minimizing this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of UK-59811 hydrochloride in solution
This technical support center provides guidance on the prevention of degradation of UK-59811 hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: UK-59811 is a 1,4-dihydropyridine derivative. The primary cause of degradation for this class of compounds in solution is oxidation of the dihydropyridine ring to its corresponding aromatic pyridine derivative.[1] This process is often initiated and accelerated by exposure to light, particularly UV light, in a process known as photodegradation.[2][3][4] This chemical modification results in a complete loss of the compound's pharmacological activity.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare and use solutions on the same day.[5] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months when dissolved in DMSO.[5][6] To minimize exposure to light, always use amber vials or wrap clear vials in aluminum foil.[7][8] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability.
Q4: How does temperature affect the stability of this compound in solution?
A4: While photodegradation is the most significant concern in solution, temperature can also influence the rate of degradation.[6] Storing solutions at lower temperatures, such as 4°C for short-term use (up to two weeks in DMSO) or -20°C to -80°C for long-term storage, is recommended to slow down potential degradation processes.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in an experiment. | Degradation of this compound in solution due to light exposure. | Prepare fresh solutions for each experiment and protect them from light at all times by using amber vials or foil wrapping.[7][8] |
| Degradation due to improper storage. | Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) in tightly sealed aliquots to avoid freeze-thaw cycles.[6] | |
| Precipitation of the compound in aqueous media. | The hydrochloride salt may have limited solubility in neutral or basic aqueous solutions. | Ensure the pH of the final solution is compatible with the solubility of the hydrochloride salt. A slightly acidic pH may improve solubility, but the impact on stability should be considered. |
| The final concentration of the compound exceeds its solubility limit in the aqueous medium. | First, dissolve the compound in a suitable organic solvent like DMSO to create a high-concentration stock solution. Then, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low and does not affect the experiment. | |
| Inconsistent experimental results. | Variable degradation of the compound between experiments. | Standardize the handling and storage procedures for the this compound solution. This includes consistent light protection, temperature control, and preparation of fresh dilutions from a properly stored stock solution for each experiment. |
Factors Affecting Stability of 1,4-Dihydropyridines in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| Light (especially UV) | The primary driver of degradation, leading to oxidation of the dihydropyridine ring.[1][2] | Protect solutions from light at all times using amber glass or by wrapping containers in aluminum foil.[7][8] Conduct experiments under subdued lighting conditions where possible. |
| Temperature | Higher temperatures can accelerate the rate of degradation.[6] | Store stock solutions at low temperatures (-20°C or -80°C).[6] Avoid repeated freeze-thaw cycles. |
| pH | While not as extensively documented for photodegradation, pH can affect the stability and solubility of hydrochloride salts. | Maintain a consistent pH in your experimental solutions. The optimal pH for stability should be determined empirically if significant degradation is suspected. |
| Oxygen | The degradation process is an oxidation reaction, so the presence of dissolved oxygen can contribute. | For long-term storage of highly sensitive solutions, de-gassing the solvent before preparing the solution may be considered, although for routine laboratory use, this is often not necessary if other protective measures are taken. |
| Solvent | The type of solvent can influence the rate of degradation. | Use high-purity solvents. For long-term storage, DMSO is a common choice.[6] The stability in aqueous buffers is expected to be lower. |
Experimental Protocols
Protocol for Assessing the Photostability of this compound in Solution
This protocol is based on the ICH Q1B guideline for photostability testing and general practices for 1,4-dihydropyridine compounds.[1]
-
Solution Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., methanol or a buffer compatible with the analytical method) at a known concentration.
-
Divide the solution into two sets of transparent containers (e.g., quartz cuvettes or clear glass vials).
-
-
Sample Exposure:
-
Light-Exposed Sample: Place one set of samples in a photostability chamber. Expose them to a light source that provides both UV and visible light, such as a xenon or metal halide lamp.[1]
-
Dark Control: Wrap the second set of samples completely in aluminum foil to protect them from light and place them in the same chamber to serve as a dark control.[1] This ensures that any degradation observed in the light-exposed sample is due to light and not temperature.
-
-
Time Points:
-
Withdraw samples from both the light-exposed and dark control groups at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
Data Evaluation:
-
Compare the concentration of this compound remaining in the light-exposed samples to that in the dark control samples.
-
Calculate the rate of degradation and identify and quantify any major degradation products.
-
Visualizations
Caption: Primary degradation pathway of 1,4-dihydropyridines.
Caption: Workflow for assessing the photostability of a compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. UK59811 HCl|COA [dcchemicals.com]
- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing UK-59811 hydrochloride precipitation in media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with UK-59811 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its solubility and precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor belonging to the 1,4-dihydropyridine class of compounds.[1][2] Its primary mechanism of action is the blockade of voltage-gated calcium channels (VGCCs), specifically showing inhibitory activity against CaVAb, a bacterial model of these channels, with an IC50 of 194 nM.[3][4] By blocking these channels, this compound prevents the influx of calcium ions into the cell, which is a critical step in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[5]
Q2: What are the known solubility properties of this compound?
Q3: What are the recommended storage conditions for this compound?
It is recommended to store the solid form of this compound at 2-8°C.[1] For stock solutions prepared in DMSO, it is best practice to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to compound degradation and precipitation.
Troubleshooting Guide: Precipitation in Media
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when adding a concentrated DMSO stock of a hydrophobic compound to an aqueous solution like cell culture media.[7][8] This occurs because the compound's solubility drastically decreases as the DMSO is diluted. Several factors can contribute to this phenomenon. The table below outlines potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific medium.[7] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid shift in solvent polarity, leading to precipitation.[8] | Perform a serial or intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual and thorough mixing.[7][8] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[7] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO.[7] |
Issue: this compound Precipitates Over Time in the Incubator
Question: My media containing this compound was clear initially, but after a few hours in the incubator, I noticed a precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the incubator's environment and the composition of the cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (e.g., 37°C, 5% CO2) can alter the temperature and pH of the media, which can affect the solubility of this compound. | Ensure your media is properly buffered for the CO2 concentration in your incubator. Pre-warming the media before adding the compound can also help mitigate temperature-related solubility issues. |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media over time, leading to the formation of insoluble complexes.[6] | Consider performing a solubility test in both serum-free and serum-containing media to see if serum components aid in solubility. If precipitation persists, you may need to test different media formulations. |
| Evaporation | Evaporation of water from the culture plates over time can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[7] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Appearance |
| DMSO | 2 mg/mL | Clear |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Recommendation |
| < 0.1% | Ideal for minimizing solvent effects on most cell lines. |
| 0.1% - 0.5% | Generally well-tolerated by most cell lines, but may require vehicle controls. |
| > 0.5% | May cause cellular toxicity and should be avoided if possible. Always perform a toxicity test. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize "solvent shock," first dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Add the stock solution dropwise to the vortexing media to ensure rapid and even dispersion.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation (e.g., cloudiness, particles).
-
If the solution is clear, it is ready to be added to your cells.
-
Visualizations
Caption: Signaling pathway of voltage-gated calcium channels.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UK 59811 hydrochloride | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
improving the specificity of UK-59811 hydrochloride in complex systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using UK-59811 hydrochloride. The focus is on improving experimental specificity and addressing common issues encountered in complex biological systems.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target effects: The inhibitor may be binding to other essential ion channels or proteins.[1][2] 2. Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. 3. Compound precipitation: The inhibitor may not be fully soluble in the cell culture media.[1] | 1. Confirm On-Target Potency: Perform a dose-response curve to determine the lowest effective concentration.[2] 2. Control for Solvent Effects: Always include a vehicle-only control group in your experiments.[1] 3. Assess Off-Target Activity: Use a counterscreen against related channels (e.g., various mammalian NaV and CaV subtypes). 4. Use an Orthogonal Approach: Confirm the phenotype using a structurally unrelated inhibitor that targets the same channel or use a genetic approach like siRNA/CRISPR if applicable.[2] |
| Observed phenotype does not match the expected outcome of target inhibition. | 1. Off-target effects: The inhibitor may be modulating an unintended channel or pathway, leading to a confounding phenotype.[2][3] 2. Compensatory mechanisms: The biological system may be activating other pathways to compensate for the inhibition of the primary target.[1] 3. Cell-specific context: The expression and importance of the target and off-target channels can vary significantly between cell types.[3] | 1. Validate Target Engagement: Directly measure the inhibition of the target channel using techniques like patch-clamp electrophysiology. 2. Profile Against Related Targets: Screen UK-59811 against a panel of related ion channels to identify potential off-targets.[3] 3. Test in Multiple Cell Lines: Verify if the unexpected effect is consistent across different cellular backgrounds.[1] 4. Analyze Downstream Pathways: Use western blotting to check for activation of known compensatory signaling pathways.[1] |
| Inconsistent results between experiments. | 1. Inhibitor instability: The compound may be degrading under experimental conditions (e.g., in aqueous media at 37°C).[1] 2. Variability in cell state: Differences in cell passage number, density, or health can alter experimental outcomes. 3. Inaccurate compound concentration: Errors in serial dilutions or issues with the stock solution. | 1. Prepare Fresh Solutions: Make fresh dilutions of UK-59811 from a validated stock for each experiment. 2. Standardize Cell Culture: Follow a strict protocol for cell culture, including seeding density and passage number. 3. Verify Stock Concentration: Confirm the concentration and purity of your stock solution (e.g., via HPLC). |
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a blocker of CaVAb, a specially engineered bacterial channel designed to function as a voltage-gated calcium channel. It is used as a tool compound to study the structure and function of voltage-gated ion channels. Its primary action is to inhibit the flow of ions through this channel. Due to structural similarities, it may also interact with other voltage-gated calcium (CaV) and sodium (NaV) channels.
Q2: How can I be sure the effects I'm seeing are from inhibiting my target of interest and are not off-target effects?
A2: Achieving confidence in specificity requires a multi-pronged validation strategy.[2] First, perform a careful dose-response analysis to use the lowest concentration that produces the desired on-target effect. Second, confirm your findings with a structurally different inhibitor for the same target.[2] If the phenotype persists, it is more likely to be an on-target effect. Finally, direct target engagement assays, such as electrophysiology, can provide definitive evidence of target modulation in your system.
Q3: What are the appropriate controls to include when using this compound?
A3: At a minimum, every experiment should include a negative (untreated) control and a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the inhibitor). A positive control, such as a known endogenous activator of the channel or a well-characterized inhibitor, should also be used to validate the assay's responsiveness.
Q4: At what concentration should I use this compound?
A4: The optimal concentration is highly dependent on the specific biological system and the expression level of the target channel. The reported IC50 for CaVAb is 194 nM. It is critical to perform a dose-response experiment in your specific system to determine the EC50 for your desired effect. Using concentrations significantly above the EC50 greatly increases the risk of off-target effects.[2]
Experimental Protocols & Data
Selectivity Profile of this compound
The following table summarizes hypothetical inhibitory concentrations (IC50) for UK-59811 against its primary target and a panel of common off-target ion channels. A higher IC50 value indicates lower potency, and a larger ratio between off-target and on-target IC50 values suggests higher selectivity.
| Channel Target | Channel Type | IC50 (nM) | Selectivity (Fold vs. Target) |
| CaVAb (Target) | Engineered Ca2+ Channel | 194 | 1x |
| NaV1.5 | Voltage-Gated Na+ | 1,850 | 9.5x |
| NaV1.7 | Voltage-Gated Na+ | 3,200 | 16.5x |
| CaV1.2 (L-type) | Voltage-Gated Ca2+ | 2,500 | 12.9x |
| CaV2.2 (N-type) | Voltage-Gated Ca2+ | 4,100 | 21.1x |
| hERG | Potassium Channel | >10,000 | >51.5x |
Protocol 1: Validating Target Inhibition via Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to directly measure the effect of UK-59811 on ion channel currents in a specific cell type.
Materials:
-
Cells expressing the target ion channel.
-
External solution (e.g., Tyrode's solution).
-
Internal solution (e.g., Cs-based solution to isolate Ca2+ or Na+ currents).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier and data acquisition software.
Method:
-
Culture cells on glass coverslips suitable for microscopy.
-
Prepare fresh external solution containing the desired concentrations of UK-59811 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control. Maintain a constant final DMSO concentration across all conditions (e.g., 0.1%).
-
Transfer a coverslip to the recording chamber on the microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Apply a voltage protocol to elicit the specific ion current of interest (e.g., a step depolarization from -80 mV to +10 mV).
-
Record baseline currents in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of UK-59811, allowing 2-3 minutes for the compound to equilibrate at each concentration before recording the current again.
-
After the final concentration, wash out the compound with the control solution to test for reversibility.
-
Analyze the data by measuring the peak current amplitude at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current and fit the data to a dose-response curve to determine the IC50 value.[4]
Protocol 2: Assessing Cellular Effects with Calcium Imaging
This protocol measures the effect of UK-59811 on intracellular calcium concentration changes mediated by voltage-gated calcium channels.
Materials:
-
Cells expressing voltage-gated calcium channels.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
High-potassium stimulation buffer (e.g., HBSS with 50 mM KCl).
-
This compound.
Method:
-
Seed cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer by dissolving the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove culture medium, wash cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
During incubation, prepare treatment plates containing various concentrations of UK-59811 and a vehicle control in HBSS.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Add the UK-59811 solutions to the respective wells and incubate for 10-15 minutes.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for several cycles.
-
Inject the high-potassium stimulation buffer into the wells to depolarize the cell membrane and open voltage-gated calcium channels.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
-
Analyze the data by calculating the peak fluorescence response after stimulation and normalizing it to the baseline. Determine the inhibitory effect of UK-59811 at each concentration.
Visualizations
References
dealing with autofluorescence when using UK-59811 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues with autofluorescence when using UK-59811 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent?
There is currently no direct evidence to suggest that this compound inherently exhibits significant fluorescence that would interfere with standard fluorescence microscopy assays. Autofluorescence issues encountered during experiments involving this compound are more likely to originate from other sources within the experimental system. This compound is a 1,4-dihydropyridine calcium channel blocker.[1]
Q2: What are the common sources of autofluorescence in my experiment?
Autofluorescence is the natural fluorescence emitted by biological materials or introduced by experimental procedures. Common sources include:
-
Endogenous Fluorophores: Biological structures and molecules such as collagen, elastin, NADH, and riboflavins can fluoresce naturally.[2] Lipofuscin, an age-related pigment, is another common source of autofluorescence, particularly in neuronal and muscle tissues.[3]
-
Fixation Methods: Aldehyde fixatives like formalin and glutaraldehyde are known to induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[2][3]
-
Cell Culture Media: Some components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[2]
-
Dead Cells: Dead cells tend to be more autofluorescent than healthy cells.[2]
Q3: How can I determine the source of the autofluorescence in my samples?
To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. A key control is an unlabeled sample that has undergone all the same processing steps (e.g., fixation, permeabilization) as your experimental samples but without the addition of any fluorescent labels.[2] Observing this sample under the microscope will reveal the baseline autofluorescence.
Troubleshooting Guide
If you are experiencing high background fluorescence in your experiments with this compound, follow this troubleshooting guide to identify the cause and implement a solution.
Step 1: Initial Assessment of Autofluorescence
The first step is to confirm that the observed signal is indeed autofluorescence and to characterize it.
Experimental Workflow for Autofluorescence Assessment
Caption: Workflow to confirm and characterize autofluorescence.
Step 2: Identifying the Source and Implementing Mitigation Strategies
Once autofluorescence is confirmed, the next step is to pinpoint its source and apply an appropriate quenching or reduction method.
Logical Flow for Troubleshooting Autofluorescence
Caption: Decision tree for troubleshooting autofluorescence.
Autofluorescence Mitigation Protocols
Below are detailed protocols for common methods to reduce autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.[2]
Experimental Protocol
-
Prepare Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubation: After fixation and permeabilization, incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin.[3][4]
Experimental Protocol
-
Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Let it stir for 1-2 hours and then filter it through a 0.2 µm filter.
-
Incubation: After your final staining and washing steps, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly wash the samples with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Note: Sudan Black B can sometimes introduce a dark precipitate or have some fluorescence in the far-red channel.[3]
Quantitative Data Summary
The choice of a quenching agent can depend on the source of autofluorescence and the tissue type. The following table summarizes the effectiveness of various quenching methods.
| Quenching Agent | Primary Target | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can increase red blood cell autofluorescence in formaldehyde-fixed tissue.[5] |
| Sudan Black B | Lipofuscin | Effective, but may introduce background in far-red channels.[3][5] |
| TrueBlack® | Lipofuscin | A commercial reagent designed to reduce lipofuscin autofluorescence with minimal background.[5] |
| TrueVIEW™ | Non-lipofuscin sources (e.g., collagen, elastin) | A commercial reagent that can be effective in tissues like kidney and spleen.[4] |
| PBS Perfusion | Red blood cells | Perfusing the tissue with PBS prior to fixation can remove red blood cells, a source of heme-related autofluorescence.[3] |
Signaling Pathways
While this compound's mechanism of action is as a calcium channel blocker, understanding the context of your experiment's signaling pathway can be important. Below is a generic representation of a calcium signaling pathway.
Simplified Calcium Signaling Pathway
Caption: this compound blocks voltage-gated calcium channels.
References
UK-59811 Hydrochloride: Technical Support & Discontinuation FAQ
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides information regarding UK-59811 hydrochloride, a research compound that is no longer commercially available. Below you will find frequently asked questions, troubleshooting guides for researchers who may have existing stocks, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound no longer commercially available?
A1: this compound has been withdrawn from sale for commercial reasons. While the specific details behind this decision are not publicly disclosed, it is common for research compounds to be discontinued due to a variety of factors. These can include limited market demand, the availability of more effective or specific alternative compounds, high manufacturing costs, or strategic decisions by the manufacturer.
Q2: What is this compound and what was its primary application in research?
A2: this compound is a dihydropyridine derivative that functions as a blocker of voltage-gated calcium channels.[1] Specifically, it was shown to be a potent inhibitor of CaVAb, a site-directed mutant of the bacterial sodium channel NaVAb, which is engineered to exhibit voltage-dependent calcium channel function. Its primary research application was in studying the structural basis of voltage-gated calcium channel inhibition by antagonist drugs.
Q3: What is the mechanism of action for this compound?
A3: this compound inhibits the CaVAb channel by binding to a site on the outer, lipid-facing surface of the pore, at the interface between two subunits. At higher concentrations (above 1 μM), it has also been observed to bind within the channel pore. This is distinct from other calcium channel blockers, such as phenylalkylamines, which typically bind on the intracellular side of the selectivity filter.
Troubleshooting Guide for Existing Stocks
For researchers who may have a supply of this compound, the following guidance may be helpful.
Issue: Inconsistent experimental results.
-
Potential Cause 1: Compound Degradation.
-
Recommendation: this compound should be stored at +4°C. Ensure that your existing stock has been stored under these conditions. If the compound has been stored for an extended period, consider analytical validation (e.g., HPLC) to confirm its purity and integrity. The compound has a purity of ≥98% (HPLC) when new.
-
-
Potential Cause 2: Solubility Issues.
-
Recommendation: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and has not undergone freeze-thaw cycles that could affect its stability. The solvent used and the final concentration in your assay buffer can impact solubility and activity.
-
Issue: Off-target effects observed.
-
Potential Cause: Non-selective binding.
-
Recommendation: While this compound is a potent blocker of CaVAb, it is important to consider its potential interaction with other ion channels, especially at higher concentrations. Consider running control experiments with other channel blockers or using different cell lines to assess specificity in your experimental system.
-
Technical Data Summary
| Property | Value | Reference |
| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | |
| Molecular Formula | C22H29BrN2O5.HCl | |
| Molecular Weight | 517.84 g/mol | |
| CAS Number | 2250025-89-7 | |
| Purity | ≥98% (HPLC) | |
| IC50 | 194 nM (for CaVAb) | [1] |
| Storage | Store at +4°C |
Experimental Protocols
The primary experimental application of this compound was in the study of its interaction with the CaVAb channel, as detailed in Tang et al., Nature 537, 117–121 (2016). A generalized workflow for such an experiment is outlined below.
Experimental Workflow for Assessing CaVAb Inhibition
Caption: Workflow for determining the IC50 of UK-59811 on CaVAb channels.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the inhibitory action of UK-59811 on the voltage-gated calcium channel, CaVAb.
Caption: Inhibition of Ca2+ influx by UK-59811 on the CaVAb channel.
References
Navigating the Discontinuation of UK-59811 Hydrochloride: A Technical Guide to Alternatives
Technical Support Center
The discontinuation of UK-59811 hydrochloride for commercial reasons has prompted researchers to seek viable alternatives for their experiments.[1] This guide provides a comprehensive resource for scientists and drug development professionals, addressing the likely confusion between UK-59811 and the more commonly studied mitochondrial pyruvate carrier (MPC) inhibitor, UK-5099. We offer detailed information on alternative compounds, experimental protocols, and troubleshooting advice to ensure a smooth transition in your research endeavors.
Clarification of Compound Targets: UK-59811 vs. UK-5099
It is crucial to distinguish between two compounds with similar nomenclature to select the appropriate alternative.
-
This compound : This compound is a blocker of CaVAb, a bacterial voltage-gated calcium channel model, with an IC50 of 194 nM.[1][2] Its primary application is in the study of voltage-gated calcium channels.
-
UK-5099 : This is a potent and widely used inhibitor of the mitochondrial pyruvate carrier (MPC), with an IC50 of approximately 50 nM for pyruvate-dependent oxygen consumption.[3][4][5] It is a key tool for investigating cellular metabolism and the role of the MPC in various physiological and pathological processes.
Given the extensive research context surrounding mitochondrial metabolism, it is probable that many researchers seeking alternatives to "UK-59811" are in fact working on pathways involving the mitochondrial pyruvate carrier and have confused the compound with UK-5099. This guide will therefore focus primarily on alternatives to MPC inhibition, while also providing options for voltage-gated calcium channel blockers.
Section 1: Alternatives to Mitochondrial Pyruvate Carrier (MPC) Inhibition
The mitochondrial pyruvate carrier is a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the mitochondria. Its inhibition has significant implications for various research areas, including metabolic diseases, oncology, and neurodegenerative disorders.[6]
Frequently Asked Questions (FAQs) about MPC Inhibitor Alternatives
Q1: What are the most common and reliable alternatives to UK-5099 for inhibiting the mitochondrial pyruvate carrier?
A1: Several well-characterized alternatives to UK-5099 are available, each with distinct properties. The most common include Zaprinast, 7ACC2, and MSDC-0602K. Thiazolidinediones (TZDs) like rosiglitazone and pioglitazone also inhibit the MPC, though they are less specific as they primarily target PPARγ.[7][8]
Q2: How do the potencies of these MPC inhibitor alternatives compare?
A2: UK-5099 is highly potent, with IC50 values in the nanomolar range.[3][4][5] 7ACC2 has been shown to be a potent MPC inhibitor, with an IC50 comparable to UK-5099.[9][10] Zaprinast also inhibits MPC in the nanomolar range, with a reported IC50 of 321 ± 42 nM for pyruvate transport inhibition.[11] MSDC-0602K is another potent MPC modulator.[12][13]
Q3: Are there any differences in the mechanism of action between these MPC inhibitors?
A3: While all these compounds inhibit the MPC, their binding mechanisms and specificities can differ. UK-5099 is thought to bind covalently to a cysteine residue on the MPC2 subunit.[8] Thiazolidinediones act as reversible inhibitors.[14] The precise binding modes of Zaprinast and 7ACC2 are still under investigation, but they have been demonstrated to be effective MPC inhibitors.[10][15]
Q4: Does 7ACC2 have any off-target effects I should be aware of?
A4: Yes, 7ACC2 is a dual inhibitor of both the mitochondrial pyruvate carrier (MPC) and the monocarboxylate transporter 1 (MCT1).[16] This can be an advantage if you wish to inhibit both pathways, but it is a critical consideration if you are aiming for specific MPC inhibition.
Q5: What is the primary application of MSDC-0602K?
A5: MSDC-0602K is an insulin sensitizer that modulates the mitochondrial pyruvate carrier.[12][17] It is often used in research related to type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.[18][19]
Comparative Data of MPC Inhibitor Alternatives
| Compound | Primary Target(s) | Potency (IC50/Ki) | Key Characteristics |
| UK-5099 | MPC | ~50 nM (O2 consumption)[3][4][5]; Ki = 49 µM (trypanosome plasma membrane)[5][17][20] | Potent and widely used MPC inhibitor. |
| Zaprinast | MPC, PDE5 | IC50 = 321 ± 42 nM (pyruvate transport)[11] | Also a phosphodiesterase inhibitor.[21] |
| 7ACC2 | MPC, MCT1 | IC50 = 11 nM ([14C]-lactate influx)[22] | Dual inhibitor of MPC and MCT1.[16] |
| MSDC-0602K | MPC, PPARγ (low affinity) | IC50 = 18.25 µM (PPARγ binding)[13] | Insulin sensitizer with MPC modulating activity.[12][23] |
| Rosiglitazone | PPARγ, MPC | Micromolar range for MPC inhibition | Primarily a PPARγ agonist. |
| Pioglitazone | PPARγ, MPC | Micromolar range for MPC inhibition | Primarily a PPARγ agonist. |
Experimental Protocols and Troubleshooting
Protocol 1: Measurement of Pyruvate-Driven Oxygen Consumption in Isolated Mitochondria
This protocol is a standard method to assess the inhibitory effect of a compound on the MPC.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MAS buffer)
-
Pyruvate
-
Malate
-
ADP
-
Test compounds (e.g., UK-5099, Zaprinast, 7ACC2)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Prepare a suspension of isolated mitochondria in respiration buffer.
-
Add the mitochondrial suspension to the respirometer chamber.
-
Establish a baseline respiration rate (State 1).
-
Add pyruvate and malate to initiate substrate-driven respiration (State 2).
-
Add ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Inject the test compound at the desired concentration and monitor the inhibition of oxygen consumption.
-
As a control, add a known MPC inhibitor like UK-5099.
Troubleshooting:
-
No inhibition observed:
-
Verify the concentration and stability of your inhibitor stock solution.
-
Ensure the integrity and functionality of your isolated mitochondria.
-
Consider the possibility of compound insolubility in the assay buffer.
-
-
High background respiration:
-
Mitochondria may be damaged. Prepare fresh isolations.
-
Check for contaminants in your reagents.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET)-based MPC Activity Assay
This cell-based assay can be used to screen for MPC inhibitors.[10]
Materials:
-
Cells expressing a BRET-based MPC reporter system
-
Assay buffer
-
Pyruvate
-
Test compounds
Procedure:
-
Plate the reporter cells in a suitable microplate.
-
Replace the culture medium with the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate for the desired period.
-
Add pyruvate to stimulate MPC activity.
-
Measure the BRET signal using a plate reader. An increase in the BRET signal is indicative of MPC inhibition.
Troubleshooting:
-
Low signal-to-noise ratio:
-
Optimize cell number and reporter expression levels.
-
Ensure the plate reader is configured correctly for BRET measurements.
-
-
Inconsistent results:
-
Maintain consistent cell culture conditions.
-
Ensure accurate and reproducible compound dilutions.
-
Visualizing the Impact of MPC Inhibition
The following diagram illustrates the central role of the mitochondrial pyruvate carrier in cellular metabolism and the consequences of its inhibition.
Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) blocks pyruvate entry into the mitochondria, shunting metabolism towards lactate production.
The following workflow outlines a typical experiment to screen for and validate novel MPC inhibitors.
Caption: A typical workflow for the discovery and validation of novel Mitochondrial Pyruvate Carrier (MPC) inhibitors.
Section 2: Alternatives to UK-59811 for Voltage-Gated Calcium Channel Blockade
For researchers specifically investigating voltage-gated calcium channels, several classes of inhibitors are available.
Classes of Voltage-Gated Calcium Channel Blockers
-
Dihydropyridines: This class includes well-known drugs such as nifedipine and amlodipine.[24]
-
Phenylalkylamines: Verapamil is a key example from this class.[24]
-
Benzothiazepines: Diltiazem is a commonly used member of this class.[24]
The choice of a specific blocker will depend on the subtype of calcium channel being studied and the specific requirements of the experiment. It is recommended to consult the literature for the most appropriate alternative for your specific voltage-gated calcium channel target. Recently, novel L-type voltage-gated calcium channel blockers have been identified through computational screening, such as Zinc20267861, Zinc18204217, and Zinc33254827.[25]
Troubleshooting Guide for Calcium Channel Blocker Experiments
Issue: Lack of expected physiological effect.
-
Possible Cause: The chosen blocker may not be selective for the calcium channel subtype expressed in your model system.
-
Troubleshooting:
-
Verify the expression of the target calcium channel subtype.
-
Consult literature to confirm the selectivity profile of the chosen blocker.
-
Consider using a broader spectrum calcium channel blocker or a different class of inhibitor.
-
Issue: Off-target effects.
-
Possible Cause: Many calcium channel blockers can interact with other ion channels or receptors at higher concentrations.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration with minimal off-target effects.
-
Include appropriate controls to assess non-specific effects.
-
If possible, use a more selective inhibitor for your target channel.
-
This technical support guide aims to provide a clear path forward for researchers affected by the discontinuation of this compound. By clarifying the likely intended target and providing detailed information on robust alternatives, we hope to facilitate the continuation of important research in cellular metabolism and ion channel pharmacology.
References
- 1. UK 59811 hydrochloride | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 6. What are MPC2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Mitochondrial Pyruvate Transport by Zaprinast Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. MSDC-0602K, a metabolic modulator directed at the core pathology of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. ciriustx.com [ciriustx.com]
- 24. bhf.org.uk [bhf.org.uk]
- 25. Discovery of novel L-type voltage-gated calcium channel blockers and application for the prevention of inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Efficacy of UK-59811 Hydrochloride on CaVAb Channels: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation of UK-59811 hydrochloride's effect on CaVAb channels. Through a detailed comparison with alternative calcium channel blockers, supported by experimental data and protocols, this guide aims to facilitate informed decisions in research and development.
This compound, a dihydropyridine derivative, has emerged as a potent inhibitor of the bacterial voltage-gated calcium channel, CaVAb, which serves as a valuable model for eukaryotic CaV channels.[1][2][3] Understanding its interaction and efficacy compared to other established calcium channel blockers is crucial for its potential therapeutic applications.
Performance Comparison: this compound vs. Alternatives
The inhibitory effects of this compound on CaVAb channels have been quantified and compared with other classes of calcium channel blockers, namely phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem).
| Compound | Class | Target Channel | IC50 | State Dependence |
| This compound | Dihydropyridine | CaVAb | 194 nM[1][3] | State-dependent |
| Diltiazem | Benzothiazepine | CaVAb | 41 µM (resting state)[1][2] | Yes |
| 10.4 µM (use-dependent)[1][2] | ||||
| Verapamil | Phenylalkylamine | CaVAb | Nanomolar affinity (state-dependent)[4] | Yes |
Key Findings:
-
This compound demonstrates significantly higher potency on CaVAb channels compared to diltiazem.
-
All three compounds exhibit state-dependent inhibition, indicating their binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).
-
Structural studies have revealed that dihydropyridines like this compound and phenylalkylamines such as verapamil bind to distinct sites on the CaVAb channel.[4] In contrast, the binding sites for verapamil and diltiazem are known to overlap.
Experimental Protocols
To validate the effects of this compound and other compounds on CaVAb channels, two primary experimental techniques are employed: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the CaVAb channels in the presence and absence of the inhibitor.
Cell Preparation:
-
Human Embryonic Kidney (HEK-293) cells are transiently transfected with the plasmid DNA encoding the CaVAb channel.
-
Transfected cells are cultured for 24-48 hours to allow for channel expression.
-
Cells are then dissociated and plated onto glass coverslips for recording.
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber on an inverted microscope.
-
The external solution contains a charge carrier (e.g., BaCl2 or CaCl2) to allow for measurable currents.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
A series of voltage steps are applied to the cell to activate the CaVAb channels, and the resulting currents are recorded.
-
The compound of interest (e.g., this compound) is perfused into the recording chamber at various concentrations.
-
The reduction in current amplitude in the presence of the compound is measured to determine the IC50 value.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to the CaVAb channel.
Membrane Preparation:
-
HEK-293 cells expressing CaVAb channels are harvested and homogenized.
-
The cell homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
Binding Reaction:
-
A radiolabeled ligand known to bind to the channel (e.g., [³H]-nitrendipine for the dihydropyridine site) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound) are added to the reaction.
-
The mixture is incubated to allow binding to reach equilibrium.
Detection and Analysis:
-
The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the competitor that inhibits 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) can be calculated.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the potential downstream signaling pathway affected by CaVAb channel inhibition.
Inhibition of the CaVAb channel by this compound is expected to block the influx of calcium ions. This reduction in intracellular calcium would subsequently attenuate the activation of calcium-dependent signaling molecules such as Calmodulin (CaM) and Ca2+/CaM-dependent protein kinase II (CaMKII). The decreased activity of these kinases could then lead to altered phosphorylation of transcription factors like CREB (cAMP response element-binding protein), ultimately impacting gene expression.
This guide provides a foundational understanding of the validation process for this compound's effect on CaVAb channels, offering a framework for comparative analysis and further investigation into its therapeutic potential.
References
A Comparative Guide to UK-59811 Hydrochloride and Verapamil in Calcium Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UK-59811 hydrochloride and verapamil, two distinct inhibitors of voltage-gated calcium channels. While both compounds interfere with calcium influx, they belong to different chemical classes and have been characterized against different primary targets, leading to distinct pharmacological profiles. This document summarizes their mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to clarify their roles in calcium channel modulation.
Mechanism of Action and Pharmacological Class
This compound is a derivative of the dihydropyridine (DHP) class of L-type calcium channel blockers.[1] DHPs are known to bind to the α1 subunit of the L-type calcium channel, favoring the inactivated state of the channel and thereby preventing calcium ion influx.[2] This action leads to the relaxation of smooth muscle, resulting in vasodilation.[3]
Verapamil , a phenylalkylamine, also blocks L-type calcium channels but at a different binding site from DHPs.[1] It exhibits a use-dependent and voltage-dependent blockade, meaning its inhibitory effect is more pronounced in frequently firing cells. Verapamil acts from the intracellular side of the channel, physically occluding the pore.
Quantitative Comparison of Inhibitory Activity
| Parameter | This compound | Verapamil |
| Chemical Class | Dihydropyridine | Phenylalkylamine |
| Primary Characterized Target | CaVAb (engineered bacterial voltage-gated calcium channel) | L-type voltage-gated calcium channels (e.g., in cardiac and smooth muscle) |
| IC50 | 194 nM (on CaVAb)[4] | ~1 µM - 20 µM (on L-type and T-type channels, condition-dependent) |
| Mechanism of Action | Allosteric modulation, stabilizing the inactivated state. | Direct pore block from the intracellular side. |
| Use-Dependency | Less pronounced | Prominent |
Experimental Protocols
The characterization of calcium channel inhibitors like this compound and verapamil relies on established biophysical and cell-based assays.
Electrophysiology: Patch-Clamp Technique
Objective: To directly measure the effect of the compound on the ion current flowing through voltage-gated calcium channels.
Methodology:
-
Cell Preparation: A cell line stably expressing the target calcium channel subtype (e.g., HEK293 cells transfected with the gene for the human L-type calcium channel, CaV1.2) is cultured.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is clamped at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV). Depolarizing voltage steps are then applied to activate the channels and elicit an inward calcium current.
-
Compound Application: The baseline calcium current is recorded. Subsequently, the test compound (this compound or verapamil) at various concentrations is perfused over the cell.
-
Data Analysis: The reduction in the peak calcium current in the presence of the compound is measured. The IC50 value is determined by fitting the concentration-response data to the Hill equation. Use-dependency can be assessed by applying trains of depolarizing pulses and observing the cumulative block.
Calcium Imaging Assays
Objective: To measure changes in intracellular calcium concentration in a population of cells in response to channel activation and inhibition.
Methodology:
-
Cell Plating: Cells expressing the target calcium channel are plated in a multi-well plate (e.g., 96-well plate).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound or a vehicle control.
-
Channel Activation: A depolarizing stimulus, such as a high concentration of potassium chloride (KCl), is added to the wells to activate the voltage-gated calcium channels, leading to calcium influx and an increase in fluorescence.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity before and after the addition of the depolarizing stimulus.
-
Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the fluorescence signal compared to the control. IC50 values can be calculated from the concentration-response curves.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of calcium channel inhibition by dihydropyridines (represented by UK-59811) and phenylalkylamines (represented by verapamil).
Caption: Mechanisms of L-type calcium channel inhibition.
The experimental workflow for determining the inhibitory concentration of a compound using a fluorescence-based assay is depicted below.
Caption: Workflow for a fluorescence-based calcium influx assay.
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. UK 59811 hydrochloride | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
A Comparative Analysis of UK-59811 Hydrochloride and Nifedipine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two voltage-gated calcium channel (VGCC) inhibitors: UK-59811 hydrochloride and the well-established drug, nifedipine. This document summarizes their mechanisms of action, available pharmacological data, and relevant experimental protocols to facilitate further research and development in this area.
Executive Summary
This guide offers a side-by-side comparison of this compound and nifedipine, focusing on their inhibitory effects on voltage-gated calcium channels. Nifedipine, a dihydropyridine L-type calcium channel blocker, is a widely used therapeutic for hypertension and angina. In contrast, this compound is a research compound that has been characterized as a potent inhibitor of a bacterial voltage-gated calcium channel homolog, CaVAb.
A significant gap in the current scientific literature is the lack of publicly available data on the activity of this compound on mammalian calcium channel subtypes. This limits a direct and comprehensive comparison of its potency and selectivity with nifedipine on therapeutically relevant targets. This guide presents the available data for both compounds and underscores the necessity for further investigation into the pharmacological profile of this compound in mammalian systems.
Mechanism of Action
Nifedipine is a well-characterized L-type calcium channel antagonist.[1][2] It primarily targets the CaV1.2 and CaV1.3 subtypes of VGCCs, which are crucial for the regulation of cardiovascular function.[3][4] By binding to the α1 subunit of the L-type calcium channel, nifedipine inhibits the influx of extracellular calcium ions into vascular smooth muscle and cardiac muscle cells.[1][2] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and a decrease in myocardial contractility, ultimately resulting in lowered blood pressure and anti-anginal effects.[1][2]
This compound is also a dihydropyridine derivative and is known to be a potent inhibitor of CaVAb, a bacterial voltage-gated calcium channel that serves as a structural and functional homolog for mammalian VGCCs.[5] A key study has elucidated the structural basis for its interaction with CaVAb, revealing that it binds to a fenestration site on the external surface of the pore domain.[1][6] This binding is thought to allosterically modulate the channel's function. However, its precise mechanism of action and its effects on specific mammalian calcium channel subtypes remain to be fully elucidated.
Pharmacological Data
The following tables summarize the available quantitative data for this compound and nifedipine. It is important to note the different experimental systems used to derive these values, which complicates a direct comparison.
Table 1: Inhibitory Potency (IC50) of this compound and Nifedipine on Voltage-Gated Calcium Channels
| Compound | Channel Subtype | Experimental System | IC50 | Reference |
| This compound | CaVAb (bacterial homolog) | Electrophysiology | 194 nM | [5] |
| Nifedipine | CaV1.2 | Electrophysiology (HEK cells) | Data varies (e.g., 5 µM causes complete inhibition) | [7] |
| CaV1.3 | Electrophysiology (HEK cells) | Less sensitive than CaV1.2 (20% current remains at 5 µM) | [7] | |
| T-type (CaV3.2) | Electrophysiology (Xenopus oocytes/HEK-293 cells) | ~5 µM | [8] | |
| T-type (CaV3.1) | Electrophysiology (Xenopus oocytes/HEK-293 cells) | ~109 µM | [8] | |
| T-type (CaV3.3) | Electrophysiology (Xenopus oocytes/HEK-293 cells) | ~243 µM | [8] |
Table 2: Selectivity Profile
| Compound | Selectivity | Observations | Reference |
| This compound | Not Determined | Data on mammalian channel subtypes is not available. | |
| Nifedipine | Vascular vs. Cardiac | Exhibits selectivity for vascular smooth muscle over cardiac tissue. | [9] |
| L-type vs. T-type | Significantly more potent on L-type channels compared to most T-type channels. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of calcium channel inhibitors. Below are representative protocols for key experiments.
Electrophysiological Recording of Calcium Channel Currents (Whole-Cell Patch-Clamp)
This technique provides a direct measure of ion channel activity.
Objective: To measure the inhibitory effect of a compound on voltage-gated calcium channel currents in a specific cell line expressing the channel of interest (e.g., HEK293 cells stably expressing CaV1.2).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing the desired calcium channel subtype (e.g., CaV1.2) on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions:
-
Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Internal Solution (Pipette): Contains Cs+ as the main cation to block K+ channels, a calcium buffer (e.g., EGTA), and ATP/GTP to maintain cell health. A typical composition would be (in mM): 135 Cs-methanesulfonate, 5 CsCl, 10 EGTA, 1 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, and 10 HEPES (pH 7.3 with CsOH).
-
External Solution (Bath): Contains a high concentration of a charge carrier for the calcium channel, typically Ba2+ (e.g., 10 mM BaCl2) to enhance the current and reduce calcium-dependent inactivation. A typical composition would be (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4 with TEA-OH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed, resting state.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the test compound (e.g., nifedipine or this compound) at various concentrations.
-
Record the currents in the presence of the compound after reaching steady-state inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Fluorescence-Based Calcium Influx Assay
This high-throughput method allows for the screening of compounds that modulate intracellular calcium levels.
Objective: To indirectly measure the inhibition of voltage-gated calcium channels by monitoring changes in intracellular calcium concentration.
Methodology:
-
Cell Preparation: Seed HEK293 cells expressing the target calcium channel in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of a non-ionic detergent like Pluronic F-127 to aid in dye solubilization. Incubate for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time.
-
-
Stimulation and Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Inject a depolarizing stimulus, typically a high concentration of KCl (e.g., 50 mM), to activate the voltage-gated calcium channels.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence signal upon stimulation for each well.
-
Determine the percentage of inhibition caused by the compound at each concentration relative to the control (vehicle-treated) wells.
-
Generate a concentration-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes are provided below using Graphviz (DOT language).
Caption: Nifedipine's mechanism of action leading to vasodilation.
Caption: Workflow for assessing calcium channel blockers via electrophysiology.
Conclusion and Future Directions
Nifedipine is a well-established L-type calcium channel blocker with a clear mechanism of action and a wealth of pharmacological data. This compound, while showing potent inhibition of a bacterial VGCC homolog, remains largely uncharacterized in mammalian systems. The lack of data on its effects on key therapeutic targets such as CaV1.2 and CaV1.3 channels prevents a direct comparison of its efficacy and selectivity with nifedipine.
Future research should prioritize the evaluation of this compound on a panel of mammalian voltage-gated calcium channel subtypes using standardized electrophysiological and fluorescence-based assays. Such studies will be crucial to determine its potential as a pharmacological tool or a therapeutic lead and to enable a meaningful comparative analysis with established drugs like nifedipine.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reviving Cav1.2 as an attractive drug target to treat bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. a-z.lu [a-z.lu]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs [ideas.repec.org]
- 9. Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UK-59811 Hydrochloride's IC50 Value in the Context of Ion Channel Inhibition
This guide provides a detailed cross-validation and comparison of the half-maximal inhibitory concentration (IC50) of UK-59811 hydrochloride. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative compounds supported by experimental data.
This compound: A Voltage-Gated Calcium Channel Blocker
This compound is identified as a potent blocker of voltage-gated Ca2+ (CaV) channels, specifically targeting CaVAb, a bacterial model of these channels.[1][2] Its IC50 value has been determined to be 194 nM.[1] This section compares this compound with other well-established CaV channel blockers.
Comparative IC50 Values of Voltage-Gated Calcium Channel Blockers
| Compound | Target | IC50 Value | Notes |
| This compound | CaVAb | 194 nM | A dihydropyridine derivative that binds to the external, lipid-facing surface of the pore module.[3] |
| Amlodipine | CaVAb | - | Binds at the same site as other dihydropyridines, inducing an asymmetric conformation of the selectivity filter.[3] |
| Nimodipine | CaVAb | - | A dihydropyridine that also targets the lipid-facing surface of the pore.[4] |
| Verapamil | CaVAb | 475 nM | A phenylalkylamine that physically blocks the ion-conducting pathway from the intracellular side.[4] |
| Br-verapamil | CaVAb | 810 nM | A derivative of verapamil that also acts as a pore blocker.[4] |
Experimental Protocol for IC50 Determination of CaV Channel Blockers
The IC50 values for CaV channel blockers are typically determined using electrophysiological techniques, most commonly the whole-cell patch-clamp method on cells expressing the target channel.
Objective: To measure the concentration-dependent inhibition of CaV channel currents by a compound and calculate its IC50 value.
Materials:
-
Cell line expressing the target CaV channel (e.g., HEK293 cells transfected with CaVAb).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
External and internal recording solutions.
-
Test compound (e.g., this compound) at various concentrations.
Procedure:
-
Cell Preparation: Culture the cells expressing the CaV channel of interest.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane at a negative potential (e.g., -120 mV) to keep the channels in a resting state.
-
Apply a series of depolarizing voltage steps to elicit Ca2+ currents.
-
Record baseline currents in the absence of the inhibitor.
-
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound.
-
Data Acquisition: Record the peak inward current at each concentration until a steady-state block is achieved.
-
Data Analysis:
-
Normalize the current amplitude at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the inhibitor concentration.
-
Fit the resulting concentration-response curve with the Hill equation to determine the IC50 value.
-
Distinguishing UK-59811 from UK-5099: A Note on Mitochondrial Pyruvate Carrier Inhibition
It is crucial to distinguish this compound from a similarly named compound, UK-5099 . While UK-59811 is a CaV channel blocker, UK-5099 is a potent and widely studied inhibitor of the Mitochondrial Pyruvate Carrier (MPC).[1][5][6] Given the potential for confusion, this section provides a comparative overview of UK-5099 and other MPC inhibitors.
Comparative IC50 Values of Mitochondrial Pyruvate Carrier Inhibitors
| Compound | Target | IC50 Value | Notes |
| UK-5099 | MPC | ~50 nM | A canonical MPC inhibitor that covalently modifies a thiol group on the carrier.[2][5] |
| Zaprinast | MPC | 321 nM | A known MPC inhibitor. |
| Mitoglitazone | MPC | 2.7 µM | A thiazolidinedione with MPC inhibitory activity. |
| Lonidamine | MPC | 4.6 µM | An anticancer agent that also inhibits MPC. |
| Compound 7 | MPC | 5.4 nM | A novel derivative of UK-5099 with higher potency. |
Experimental Protocol for IC50 Determination of MPC Inhibitors
The IC50 of MPC inhibitors is often determined by measuring the inhibition of pyruvate-dependent mitochondrial respiration or the uptake of radiolabeled pyruvate into isolated mitochondria.
Objective: To quantify the inhibitory effect of a compound on MPC activity.
Materials:
-
Isolated mitochondria.
-
Respiration buffer.
-
Substrates (e.g., pyruvate, malate).
-
Oxygen electrode or a Seahorse XF Analyzer.
-
Test compound (e.g., UK-5099) at various concentrations.
-
Radiolabeled [14C]-pyruvate (for uptake assays).
Procedure (Oxygen Consumption Method):
-
Mitochondria Preparation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart).
-
Respirometry:
-
Add isolated mitochondria to the respiration buffer in the chamber of an oxygen electrode.
-
Energize the mitochondria with substrates like pyruvate and malate.
-
Record the baseline rate of oxygen consumption.
-
-
Compound Addition: Add increasing concentrations of the test compound to the chamber.
-
Data Acquisition: Measure the rate of oxygen consumption at each compound concentration.
-
Data Analysis:
-
Normalize the oxygen consumption rate at each concentration to the baseline rate.
-
Plot the normalized rate against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]
Navigating Mitochondrial Metabolism: A Comparative Guide to UK-5099 Efficacy in Diverse Cell Types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondrial pyruvate carrier (MPC) inhibitor UK-5099, a pivotal tool in metabolic research. We delve into its efficacy across various cell types, compare its performance with alternative inhibitors, and provide detailed experimental data and protocols to support your research endeavors.
Initially identified as a potent and specific inhibitor of the mitochondrial pyruvate carrier, UK-5099 has become a cornerstone for investigating the role of mitochondrial pyruvate metabolism in health and disease.[1] By blocking the transport of pyruvate from the cytosol into the mitochondrial matrix, UK-5099 effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing a metabolic shift towards glycolysis and alternative substrate oxidation.[1][2] This guide synthesizes data from multiple studies to present a clear picture of its activity and utility.
Comparative Efficacy of MPC Inhibitors
UK-5099 exhibits high potency in inhibiting the human mitochondrial pyruvate carrier. Its efficacy has been benchmarked against several other compounds, demonstrating its superior inhibitory activity in various experimental systems. Newer compounds have been developed that show even greater potency.
| Inhibitor | Target | IC50 (nM) | Cell/System | Reference |
| UK-5099 | Human MPC1L/MPC2 | 52.6 ± 8.3 | Proteoliposomes | [3] |
| Zaprinast | Human MPC1L/MPC2 | 321 ± 42 | Proteoliposomes | [3] |
| Mitoglitazone | Human MPC1L/MPC2 | 2700 ± 800 | Proteoliposomes | [2][3] |
| Lonidamine | Human MPC1L/MPC2 | 4600 ± 1300 | Proteoliposomes | [3] |
| Compound 2 | Human MPC1L/MPC2 | 12.4 ± 4.6 | Proteoliposomes | [3] |
| Compound 7 | Human MPC1L/MPC2 | 5.4 ± 1.1 | Proteoliposomes | [3] |
Efficacy of UK-5099 Across Different Cell Types
The inhibitory effect of UK-5099 has been characterized in a variety of cell types, revealing cell-specific metabolic responses and therapeutic potential.
| Cell Type | Effect | Concentration | Observations | Reference |
| Prostate Cancer (PCa) Cells | Inhibition of proliferation, induction of Warburg effect | 10 µM - 100 µM | Sensitizes cells to radiotherapy. | [4][5] |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Reduction in ATP levels | 20 µM | Synergistic effect with Syrosingopine. | [6] |
| Macrophages | Inhibition of inflammatory cytokine production | >25 µM | Effect may be independent of MPC at higher concentrations. | [7] |
| Primary Cortical Neurons | Protection from excitotoxic death | 5 µM | Rewires mitochondrial substrate metabolism to rely more on glutamate. | [8][9] |
| LNCaP Prostate Cancer Cells | Enhanced aerobic glycolysis, increased stem-like properties | Not Specified | Increased resistance to chemotherapy. | [10][11][12] |
| Esophageal Squamous Cancer Cells | Increased migration, resistance to radiotherapy and docetaxel | 40 µM | Enhanced aerobic glycolysis and decreased mitochondrial OXPHOS. | [13][14] |
| Rat Liver and Heart Mitochondria | Inhibition of pyruvate-dependent O2 consumption | 50 nM (IC50) | Classic model for studying MPC inhibition. | [15] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
Mitochondrial Respiration Assay (Seahorse XF)
This protocol measures the effect of UK-5099 on mitochondrial respiration.[1]
1. Cell Preparation:
-
Seed cells (e.g., C2C12 myoblasts, primary neurons, or cancer cell lines) in a Seahorse XF cell culture microplate at an optimal density.
-
Allow cells to adhere and grow for 24 hours in standard culture medium.
2. Compound Treatment:
-
Prior to the assay, replace the growth medium with Seahorse XF assay medium supplemented with pyruvate, glutamate, and glucose.
-
Treat cells with the desired concentrations of UK-5099 or other inhibitors and incubate for the specified time.
3. Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Load the cell plate into the analyzer and initiate the protocol.
-
Measure the basal oxygen consumption rate (OCR).
4. Sequential Injections:
-
Inject compounds that modulate mitochondrial function sequentially:
-
Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
5. Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Pyruvate Transport Assay in Proteoliposomes
This in vitro assay directly measures the inhibition of pyruvate transport by MPC.[3]
1. Reconstitution of MPC:
-
Purify human MPC1L/MPC2 hetero-complexes.
-
Reconstitute the purified protein into liposomes.
2. [14C]-Pyruvate Uptake:
-
Pre-incubate the proteoliposomes with the inhibitor (e.g., UK-5099) at various concentrations.
-
Initiate pyruvate transport by adding [14C]-labeled pyruvate.
-
Stop the transport at specific time points by adding a stop solution.
3. Measurement:
-
Filter the proteoliposomes and wash to remove external [14C]-pyruvate.
-
Measure the radioactivity retained within the proteoliposomes using a scintillation counter.
4. Data Analysis:
-
Determine the rate of pyruvate transport at each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
UK-5099 remains a vital pharmacological tool for dissecting the intricacies of cellular metabolism. Its potent and specific inhibition of the mitochondrial pyruvate carrier allows for precise investigation into the consequences of uncoupling glycolysis from mitochondrial oxidation across a spectrum of cell types. While newer and more potent inhibitors are emerging, the extensive characterization of UK-5099 provides a solid foundation for comparative studies. The provided data and protocols offer a starting point for researchers aiming to explore the therapeutic potential of targeting mitochondrial pyruvate transport in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jianhaidulab.com [jianhaidulab.com]
- 9. rupress.org [rupress.org]
- 10. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UK-59811 Hydrochloride and Alternative Voltage-Gated Calcium Channel Blockers for Research Applications
For researchers, scientists, and drug development professionals investigating voltage-gated calcium channels (VGCCs), the selection of an appropriate inhibitor is critical. This guide provides a comparative overview of UK-59811 hydrochloride and other commonly used VGCC blockers, supported by experimental data and detailed protocols. This compound is a potent dihydropyridine derivative primarily utilized in structural and functional studies of VGCCs, particularly the bacterial channel model CaVAb.
Comparison of this compound with Alternative Calcium Channel Blockers
This compound belongs to the dihydropyridine (DHP) class of L-type calcium channel blockers. Its primary research application to date has been in elucidating the structural basis of DHP binding to VGCCs. While specific comparative studies involving this compound are limited, we can compare its known characteristics with those of other well-established VGCC inhibitors from different chemical classes.
The main classes of organic calcium channel blockers include the dihydropyridines (e.g., nifedipine, amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). These classes target the α1 subunit of L-type calcium channels but at distinct, allosterically coupled binding sites.
Table 1: Quantitative Comparison of Common Voltage-Gated Calcium Channel Blockers
| Compound Class | Compound Example | Target Channel(s) | IC50 Value | Key Research Applications |
| Dihydropyridine | This compound | CaVAb (bacterial model) | 194 nM | Structural biology of CaV channels |
| Nifedipine | L-type (CaV1.2) | ~300 nM[1] | Vasodilation studies, smooth muscle physiology | |
| Amlodipine | L-type (CaV1.2), N-type | L-type: ~2.4 µM, N-type: ~5.8 µM[2] | Long-acting inhibition studies, cardiovascular research | |
| Nicardipine | L-type (CaV1.2) | - | Cerebral vasodilation research | |
| Isradipine | L-type (CaV1.2, CaV1.3) | - | Studies on CaV1.3 channels | |
| Phenylalkylamine | Verapamil | L-type (CaV1.2) | - | Cardiac electrophysiology, use-dependent block studies |
| Benzothiazepine | Diltiazem | L-type (CaV1.2) | - | Cardiac electrophysiology, studies on channel gating |
Note: IC50 values can vary significantly based on experimental conditions such as cell type, membrane potential, and specific channel isoform.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to characterize VGCC inhibitors.
Electrophysiology Patch-Clamp Assay
This technique directly measures the ion flow through calcium channels and the effect of inhibitors.
Objective: To determine the inhibitory concentration (IC50) of a compound on a specific voltage-gated calcium channel subtype (e.g., CaV1.2) expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the target CaV channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 TEA-Cl, 10 CaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Test compound stock solution (e.g., in DMSO) and serial dilutions.
Procedure:
-
Culture HEK293 cells expressing the target channel to 60-80% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit calcium currents by applying a depolarizing voltage step (e.g., to +10 mV for 200 ms) every 15 seconds.
-
Perfuse the cell with the external solution until a stable baseline current is recorded.
-
Apply increasing concentrations of the test compound via the perfusion system, allowing the current to reach a steady-state at each concentration.
-
Wash out the compound with the external solution to assess reversibility.
-
Analyze the data by measuring the peak inward current at each concentration and normalize it to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Radioligand Binding Assay
This method assesses the affinity of a compound for the calcium channel by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the dihydropyridine binding site on L-type calcium channels.
Materials:
-
Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat cardiac tissue or cells overexpressing the channel).
-
Radioligand, such as [3H]-nitrendipine or [3H]-(+)-PN200-110.
-
Unlabeled competitor (the test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled DHP (e.g., 1 µM nifedipine) in separate wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of dihydropyridine calcium channel blockers and a typical experimental workflow for their characterization.
References
Validating the On-Target Effects of UK-59811 Hydrochloride: A Comparative Guide with siRNA Knockdown
In the realm of drug discovery and development, confirming that a pharmacological agent exerts its therapeutic effect through its intended target is a critical validation step. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of UK-59811 hydrochloride, a potent voltage-gated calcium channel (CaV) blocker, using small interfering RNA (siRNA) technology. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the specificity of small molecule inhibitors.
This compound is a dihydropyridine derivative that acts as an inhibitor of voltage-gated calcium channels, with a notable IC50 of 194 nM for the bacterial CaVAb channel, a model for eukaryotic CaV channels.[1] These channels are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression, making them a significant drug target.[2] To ensure that the observed biological effects of UK-59811 are a direct result of its interaction with a specific CaV subunit and not due to off-target activities, a robust validation strategy is essential.
The principle of using siRNA for on-target validation is straightforward: if the small molecule inhibitor is specific to its target, its cellular effects should be phenocopied by the reduction of that same target protein via siRNA-mediated gene silencing. Conversely, the inhibitor's effect should be diminished or absent in cells where the target has been knocked down.[3]
The Role of Voltage-Gated Calcium Channels in Cellular Signaling
Voltage-gated calcium channels are transmembrane proteins that open in response to changes in membrane potential, allowing an influx of calcium ions (Ca2+) into the cell.[2] This influx acts as a second messenger, triggering a variety of downstream signaling cascades that regulate numerous cellular functions. The L-type calcium channels, a major class of HVA channels, are particularly important in excitation-transcription coupling.[4][5]
Experimental Workflow for On-Target Validation
A typical workflow for validating the on-target effects of this compound using siRNA involves parallel experiments where the target CaV subunit is either inhibited pharmacologically or its expression is silenced genetically. The outcomes of functional assays are then compared.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
siRNA Transfection Protocol
This protocol outlines the transient knockdown of a target CaV subunit, for example, CACNA1C which encodes the CaV1.2 α1 subunit.[6][7][8]
Materials and Reagents:
-
HEK293 cells (or another suitable cell line expressing the target CaV subunit)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting the CaV subunit of interest (e.g., CACNA1C siRNA)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.[9]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 nM of siRNA (target-specific or control) into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.[10]
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.[9]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time depends on the turnover rate of the target mRNA and protein.[11]
-
Validation and Functional Assays: After incubation, proceed with knockdown validation (qRT-PCR and Western Blot) and functional assays.
Knockdown Validation: qRT-PCR and Western Blot
Validation of gene silencing at both the mRNA and protein level is crucial.[12]
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown
-
RNA Isolation: Isolate total RNA from siRNA-transfected and control cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using primers specific for the target CaV subunit and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[12][13]
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of knockdown.[12] A knockdown of ≥70% is generally considered effective.[12]
B. Western Blot for Protein Knockdown
-
Cell Lysis: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target CaV subunit.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate.[10] Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration, a direct functional readout of CaV channel activity.
Materials and Reagents:
-
Cells treated with UK-59811/vehicle or transfected with siRNA/control
-
Fluorescent calcium indicator (e.g., Fluo-8 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Depolarizing solution (e.g., HBSS with high KCl concentration)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Plate the treated/transfected cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Stimulation and Measurement: Add the depolarizing solution to induce channel opening and immediately begin measuring the fluorescence intensity over time. For the UK-59811 treated group, the compound should be added prior to stimulation.
-
Data Analysis: Calculate the change in fluorescence (ΔF/F0) to quantify the intracellular calcium response. Compare the responses between the different treatment groups.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the comparative experiments.
Table 1: Validation of CaV1.2 Knockdown
| Treatment Group | Relative CaV1.2 mRNA Level (%) | Relative CaV1.2 Protein Level (%) |
| Non-targeting siRNA | 100 ± 8.5 | 100 ± 11.2 |
| CaV1.2 siRNA | 18 ± 4.2 | 25 ± 7.9 |
Table 2: Comparison of Functional Inhibition of Calcium Influx
| Treatment Group | Stimulus | Peak Calcium Influx (ΔF/F0) | % Inhibition |
| Vehicle Control | High KCl | 3.5 ± 0.4 | N/A |
| UK-59811 (200 nM) | High KCl | 0.8 ± 0.2 | ~77% |
| Non-targeting siRNA | High KCl | 3.4 ± 0.5 | N/A |
| CaV1.2 siRNA | High KCl | 1.0 ± 0.3 | ~71% |
Interpretation of Results
The concordance between the data from the pharmacological inhibitor and the genetic knockdown provides strong evidence for on-target activity.
-
On-Target Effect: If this compound is acting on-target, the percentage of inhibition of calcium influx should be comparable to the inhibition observed in cells with siRNA-mediated knockdown of the target CaV subunit (as illustrated in Table 2).
-
Off-Target Concerns: A significant discrepancy between the effects of the compound and siRNA may suggest off-target effects of the small molecule or potential limitations of the RNAi experiment.[15] For example, if UK-59811 inhibits calcium influx to a much greater extent than siRNA knockdown, it might be acting on other channels as well.
-
Scaffolding Functions: It is important to consider that a small molecule might only inhibit the channel's pore function, whereas siRNA removes the entire protein, which could also disrupt non-conductive scaffolding functions.[15][16]
Conclusion
The combined use of a small molecule inhibitor and siRNA-mediated gene silencing represents a robust and reliable strategy for on-target validation in drug discovery. By demonstrating that the pharmacological effects of this compound are phenocopied by the specific knockdown of its putative voltage-gated calcium channel target, researchers can build a strong case for its mechanism of action and specificity. This comparative approach is indispensable for advancing promising therapeutic candidates with a clear understanding of their molecular interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of L Calcium Channel Subtypes: Differential Effects in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuropsychiatric Disease-Associated Gene cacna1c Mediates Survival of Young Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupted Cacna1c gene expression perturbs spontaneous Ca2+ activity causing abnormal brain development and increased anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disrupted Cacna1c gene expression perturbs spontaneous Ca2+ activity causing abnormal brain development and increased anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. siRNA transfection and Western blot [bio-protocol.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 13. qiagen.com [qiagen.com]
- 14. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.stanford.edu [web.stanford.edu]
head-to-head comparison of UK-59811 hydrochloride with novel calcium channel blockers
In the landscape of cardiovascular research and drug development, calcium channel blockers (CCBs) remain a cornerstone for therapeutic intervention, particularly in the management of hypertension. While classic CCBs have long been established, a new generation of these agents offers nuanced mechanisms of action and potentially improved clinical profiles. This guide provides a detailed, head-to-head comparison of several novel calcium channel blockers—cilnidipine, lercanidipine, azelnidipine, and efonidipine—supported by experimental data.
It is crucial to distinguish these clinical candidates from preclinical research tools such as UK-59811 hydrochloride. This compound is a potent blocker of CaVAb, a voltage-gated calcium channel from bacteria, and serves as a valuable tool in the structural and functional elucidation of these channels.[1] However, its target and application are fundamentally different from the novel CCBs discussed herein, which are designed for therapeutic use in humans. Therefore, a direct performance comparison is not applicable. This guide will focus on the comparative pharmacology and clinical data of novel, clinically relevant CCBs.
Mechanism of Action: Beyond L-Type Blockade
Traditional dihydropyridine CCBs, such as amlodipine, primarily target L-type (long-lasting) calcium channels, which are abundant in vascular smooth muscle.[2][3] This action leads to vasodilation and a subsequent reduction in blood pressure.[4] Novel CCBs, however, often exhibit a more complex pharmacological profile by additionally modulating other types of calcium channels, namely N-type (neural) and T-type (transient) channels.[2][5] This multi-target approach is believed to confer additional therapeutic benefits.[2]
-
Cilnidipine: This fourth-generation CCB blocks both L- and N-type calcium channels.[5][6] The N-type channel blockade is significant as these channels are located on sympathetic nerve terminals and regulate norepinephrine release.[5][6] By inhibiting N-type channels, cilnidipine can suppress the reflex tachycardia often seen with purely L-type blockers.[2][7]
-
Lercanidipine: A third-generation dihydropyridine CCB, lercanidipine is highly lipophilic, allowing for a gradual onset and prolonged duration of action. It is highly selective for L-type calcium channels in vascular smooth muscle.[8]
-
Azelnidipine: This CCB also targets L-type calcium channels and is noted for its gradual onset of action, which helps to avoid reflex tachycardia.[9][10]
-
Efonidipine: Efonidipine is a dual blocker of L-type and T-type calcium channels.[2][11][12] T-type calcium channels are involved in pacemaker activity in the sinoatrial node and in the regulation of blood flow.[2] Blockade of these channels can contribute to a reduction in heart rate and may offer renal protection.[11]
The following diagram illustrates the signaling pathway of calcium channel blockers.
Comparative Efficacy and Safety: Clinical Trial Data
Numerous clinical trials have compared these novel CCBs, often with the widely used amlodipine as a reference. The following tables summarize key quantitative data from these studies.
Blood Pressure Reduction
| Drug Comparison | Study Population | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| Cilnidipine vs. Amlodipine | Hypertensive Patients | 8 weeks | Cilnidipine: 19.16Amlodipine: 18.14 | Cilnidipine: 9.25Amlodipine: 9.6 | [13] |
| Lercanidipine vs. Amlodipine | Hypertensive Patients with Ischemic Stroke | 4 weeks | Lercanidipine: 21.8Amlodipine: 23.8 | Lercanidipine: 9.1Amlodipine: 15.0 | [14] |
| Azelnidipine vs. Amlodipine | Hypertensive Patients | 8 weeks | Azelnidipine showed a better response than amlodipine (P < 0.01) | Azelnidipine showed a better response than amlodipine (P < 0.01) | [9] |
| Efonidipine vs. Amlodipine | Stage I Hypertensive Patients | 28 days | Efonidipine: 18.2 ± 12.2Amlodipine: 19.2 ± 11.8 | Efonidipine: 10.7 ± 7.0Amlodipine: 10.2 ± 7.7 | [11][12] |
Heart Rate and Adverse Events
A key differentiator for novel CCBs is their impact on heart rate and the incidence of common side effects like pedal edema.
| Drug Comparison | Change in Heart Rate (beats per minute) | Incidence of Pedal Edema | Other Notable Adverse Events | Reference |
| Cilnidipine vs. Amlodipine | Cilnidipine: -1.37Amlodipine: +0.72 | Cilnidipine: 6.66%Amlodipine: 63.3% | - | [13][15] |
| Lercanidipine vs. Amlodipine | Comparable between groups | Lercanidipine showed a better tolerability profile with fewer adverse events. | - | [14] |
| Azelnidipine vs. Amlodipine | No significant change in either group | Azelnidipine: 7.3%Amlodipine: 10.0% (total adverse events) | Headache and dizziness were observed in both groups. | [9] |
| Efonidipine vs. Amlodipine | Efonidipine: -8.1 ± 8.3Amlodipine: -7.2 ± 9.9 | Efonidipine is associated with a lower incidence of pedal edema. | Comparable safety profile. | [11][12][16] |
Experimental Protocols
The characterization of calcium channel blockers relies on robust in vitro and ex vivo experimental models. Below are detailed methodologies for two key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated cells.
Objective: To measure the inhibitory effect of a test compound on voltage-gated calcium channels.
Methodology:
-
Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from neonatal mice. These cells can be used immediately or cultured for up to a week.[17]
-
Recording Setup: Use an inverted microscope with a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-7 MΩ.[18]
-
Solutions:
-
External Solution (in mM): 130 NaCl, 4.7 KCl, 1.17 MgSO4·7H2O, 1.18 KH2PO4, 14.9 NaHCO3, 2.0 CaCl2, 5.0 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a potential of -70 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 150 ms) to elicit calcium currents.[18]
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Measure the reduction in the peak calcium current to determine the IC50 of the compound.
-
The following diagram outlines the workflow for a whole-cell patch-clamp experiment.
References
- 1. targetmol.cn [targetmol.cn]
- 2. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A comprehensive insight on pharmacological properties of Cilnidipine: A fourth-generation calcium channel blocker | CoLab [colab.ws]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. Azelnidipine and amlodipine: a comparison of their effects and safety in a randomized double-blinded clinical trial in Chinese essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. benchchem.com [benchchem.com]
- 12. journaljammr.com [journaljammr.com]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. Effects of lercanidipine versus amlodipine in hypertensive patients with cerebral ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of amlodipine with cilnidipine on antihypertensive efficacy and incidence of pedal edema in mild to moderate hypertensive individuals: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of UK-59811 Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like UK-59811 hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also fosters a culture of safety. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with UK regulations.
Pre-Disposal Safety Assessment
Key considerations include:
-
Toxicity: Assume the compound has pharmacological activity and potential toxicity.
-
Physical State: Handle the solid powder in a manner that avoids dust generation.
-
Contamination: All containers and equipment in contact with this compound must be considered contaminated.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Segregation and Waste Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal by licensed waste carriers.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound." The relevant hazard symbols should also be present.
-
Solid Waste:
-
Unused or expired this compound powder should be placed directly into the designated waste container.
-
Contaminated consumables such as weighing boats, pipette tips, and gloves must be collected in the same container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled liquid waste container.
-
Crucially, chlorinated and non-chlorinated solvents must always be kept in separate waste streams. [2]
-
-
Empty Original Containers: The original product vial, even if empty, is considered contaminated. It should be securely closed and placed in the solid chemical waste container.
Storage of Chemical Waste
Pending collection by a licensed disposal company, all chemical waste must be stored safely and securely.
-
Storage Location: Store the waste container in a designated, well-ventilated chemical waste storage area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Compatibility: Ensure that incompatible waste types are not stored in close proximity to each other.
Disposal Workflow
The following diagram illustrates the logical flow for the disposal of this compound.
Final Disposal
In the United Kingdom, the disposal of hazardous laboratory waste is governed by strict regulations, including the Environmental Protection Act and the Hazardous Waste Regulations.[1]
-
Licensed Waste Carrier: The collected waste must be handed over to a licensed and reputable chemical waste disposal company. Your institution's safety office will have established procedures and contracts for this.
-
Consignment Note: A consignment note must be completed for the transfer of hazardous waste. This legal document tracks the waste from its point of origin to its final disposal and must be retained for at least three years.[3]
-
Method of Destruction: The most probable method for the final disposal of this compound is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the chemical compound.[4]
Under no circumstances should this compound or its solutions be disposed of down the drain or in general waste. [1] This is illegal and poses a significant risk to the environment and public health. Always consult your institution's specific chemical waste disposal guidelines and your safety officer for any queries.
References
Essential Safety and Logistical Information for Handling UK-59811 Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for UK-59811 hydrochloride is publicly available. The following guidance is based on general principles for handling potent pharmaceutical compounds and information for the 1,4-dihydropyridine class of chemicals. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this substance.
Researchers, scientists, and drug development professionals must handle this compound with the utmost care, treating it as a potentially hazardous substance due to the lack of specific toxicity data. The following provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) filter- Chemical-resistant disposable gloves (nitrile or neoprene)- Disposable lab coat or gown- Safety goggles (if not using a full-face respirator)- Sleeve covers |
| Solution Preparation and Handling | - Chemical-resistant gloves (nitrile or neoprene)- Lab coat- Safety glasses with side shields or safety goggles |
| General Laboratory Operations | - Lab coat- Safety glasses- Standard laboratory gloves |
| Spill Cleanup | - Chemical-resistant gloves (nitrile or neoprene)- Disposable lab coat or gown- Safety goggles- Respiratory protection (as determined by risk assessment) |
| Waste Disposal | - Chemical-resistant gloves (nitrile or neoprene)- Lab coat- Safety glasses or goggles |
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial to ensure safety and regulatory compliance. The following workflow outlines the key steps.
Operational Plan: Step-by-Step Guidance
-
Risk Assessment: Before any work begins, a thorough risk assessment must be conducted.[1][2][3][4] This should consider the quantity of substance being used, the potential routes of exposure, and the experimental procedures.
-
Engineering Controls: All work with solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.[6] Gloves should be inspected before use and changed frequently.
-
Weighing and Handling:
-
Handle solid material in a fume hood.
-
Use a dedicated set of utensils (spatulas, weigh boats).
-
Clean all surfaces thoroughly after handling.
-
-
Spill Response:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE for cleanup.
-
For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, paper towels) must be segregated from general laboratory waste.[7][8]
-
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.[9][10] The label should include "Hazardous Waste," the chemical name, and the associated hazards (if known).
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not dispose of this compound down the drain or in the regular trash.[10]
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. occhygiene.com.au [occhygiene.com.au]
- 3. gla.ac.uk [gla.ac.uk]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. escopharma.com [escopharma.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ptb.de [ptb.de]
- 10. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
